An Inquiry into the Mechanistic Action of Sodium 5-hydroxy-2-methylpentanoate: A Case of Undefined Biological Activity
Abstract This technical guide addresses the current scientific understanding of sodium 5-hydroxy-2-methylpentanoate. A comprehensive review of publicly available scientific literature and chemical databases reveals a not...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide addresses the current scientific understanding of sodium 5-hydroxy-2-methylpentanoate. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of information regarding its mechanism of action, pharmacological properties, and potential therapeutic applications. While basic chemical and physical data are available, there is no documented evidence of its biological activity or its interaction with any cellular or molecular targets. This document summarizes the available chemical information and outlines a strategic, field-proven workflow for the initial characterization of a novel chemical entity with an unknown mechanism of action. This guide is intended for researchers, scientists, and drug development professionals who may encounter compounds with limited to no existing biological data.
Introduction: The Challenge of an Uncharacterized Compound
In the realm of drug discovery and development, it is not uncommon to encounter chemical entities with limited or no associated biological data. Sodium 5-hydroxy-2-methylpentanoate is one such compound. Despite its defined chemical structure, extensive searches of scientific databases have yielded no studies detailing its pharmacological effects, mechanism of action, or any potential therapeutic targets. This lack of information precludes a traditional in-depth technical guide on its core mechanism.
However, the absence of data presents an opportunity to apply a systematic and logical approach to the initial characterization of a novel compound. This guide, therefore, pivots from a descriptive account of a known mechanism to a prescriptive framework for elucidating the unknown. As a Senior Application Scientist, the following sections will detail the foundational steps and experimental workflows that our teams would employ to systematically investigate a compound like sodium 5-hydroxy-2-methylpentanoate.
Known Properties of Sodium 5-hydroxy-2-methylpentanoate
While biological data is absent, basic chemical properties have been cataloged. This information is crucial for any initial experimental design, as it informs solubility, stability, and potential for chemical interactions.
This data provides a starting point for the preparation of stock solutions and the design of initial screening assays. The presence of a hydroxyl group and a carboxylate suggests potential for hydrogen bonding and interactions with biological macromolecules.
A Strategic Workflow for Elucidating the Mechanism of Action of a Novel Compound
Given the absence of a known mechanism for sodium 5-hydroxy-2-methylpentanoate, a logical and phased approach is required. The following workflow represents a standard, yet adaptable, strategy in preclinical drug discovery.
Figure 1: A generalized workflow for the elucidation of the mechanism of action for a novel chemical entity.
Phase 1: In Silico and Initial In Vitro Screening
The initial phase focuses on broad, high-throughput methods to generate the first biological hypotheses.
Compound Preparation: Prepare a stock solution of sodium 5-hydroxy-2-methylpentanoate in a suitable solvent (e.g., DMSO or aqueous buffer) at a high concentration (e.g., 10 mM). Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM down to 1 nM).
Assay Plate Preparation: Utilize pre-plated assay panels covering a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.
Compound Addition: Use automated liquid handlers to dispense the various concentrations of the compound into the assay plates.
Incubation: Incubate the plates for a predetermined time according to the assay protocol.
Signal Detection: Read the plates using a plate reader appropriate for the assay signal (e.g., fluorescence, luminescence, absorbance).
Data Analysis: Analyze the data to identify any "hits" – instances where the compound significantly alters the signal, indicating a potential interaction with a target.
Phase 2: Target Identification and Validation
Once initial hits are identified, the focus shifts to confirming these potential targets and validating their relevance.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Target Engagement
Chip Preparation: Immobilize the purified, recombinant protein of the putative target onto a sensor chip.
Analyte Preparation: Prepare a series of dilutions of sodium 5-hydroxy-2-methylpentanoate in a suitable running buffer.
Binding Analysis: Inject the compound dilutions over the sensor chip surface. The SPR instrument will detect changes in the refractive index at the chip surface as the compound binds to the immobilized protein.
Data Interpretation: Analyze the resulting sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (KD) of the compound for the target protein.
Phase 3: Pathway Analysis and Cellular Mechanism
With a validated target, the next step is to understand how the compound's interaction with this target affects cellular signaling and function.
Experimental Protocol: Western Blot for Signaling Pathway Analysis
Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of sodium 5-hydroxy-2-methylpentanoate for different durations.
Protein Extraction: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
Gel Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the suspected signaling pathway (both phosphorylated and total protein).
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the effect of the compound on the levels and activation state of the signaling proteins.
Conclusion and Future Directions
The mechanism of action of sodium 5-hydroxy-2-methylpentanoate remains undefined in the current scientific landscape. This guide provides a comprehensive and actionable framework for the initial investigation of such an uncharacterized compound. By employing a systematic approach of broad screening, target identification, and pathway analysis, researchers can efficiently move from a chemical structure to a well-defined biological mechanism. The successful application of these methodologies will be pivotal in determining if sodium 5-hydroxy-2-methylpentanoate holds any potential as a pharmacological tool or therapeutic agent.
References
PubChem. Sodium 5-hydroxypentanoate. National Center for Biotechnology Information. [Link]
Sodium 5-hydroxy-2-methylpentanoate: Structural Dynamics, Synthesis, and Applications in Advanced Therapeutics
Executive Summary In the landscape of modern pharmaceutical synthesis, bifunctional aliphatic chains with defined stereocenters are indispensable. Sodium 5-hydroxy-2-methylpentanoate is a highly versatile, chiral buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern pharmaceutical synthesis, bifunctional aliphatic chains with defined stereocenters are indispensable. Sodium 5-hydroxy-2-methylpentanoate is a highly versatile, chiral building block characterized by a terminal primary alcohol, a methyl-substituted stereocenter at the C2 position, and a carboxylate salt. This unique structural triad allows for orthogonal functionalization, making it a critical precursor in the development of positron emission tomography (PET) tracers, targeted oncology therapeutics, and cardiovascular receptor agonists.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details self-validating synthetic protocols, and maps its downstream applications in cutting-edge drug development.
Physicochemical Profiling & Structural Dynamics
The free acid form, 5-hydroxy-2-methylpentanoic acid 1, possesses both a hydroxyl and a carboxylic acid group, making it prone to spontaneous intramolecular esterification. Over time, the free acid readily cyclizes to form a volatile
δ
-lactone.
Causality in Salt Selection: To circumvent this thermodynamic instability, the compound is commercially and synthetically isolated as a sodium salt 2. The deprotonation of the carboxylic acid into a carboxylate anion (
−COO−
) completely suppresses the nucleophilic attack of the C5 hydroxyl, ensuring long-term shelf stability and vastly improving its aqueous solubility for biological assays.
The synthesis of sodium 5-hydroxy-2-methylpentanoate requires precise protecting group strategies to prevent unwanted cyclization during carbon-carbon bond formation.
Synthetic workflow for Sodium 5-hydroxy-2-methylpentanoate.
Protocol 1: De Novo Synthesis of the Sodium Salt
This protocol is designed as a self-validating system, ensuring high fidelity at every intermediate stage.
Step 1: Enolate Alkylation
Action: React diethyl methylmalonate with 3-(benzyloxy)propyl bromide in anhydrous ethanol using sodium ethoxide (NaOEt) as the base.
Mechanistic Causality: The benzyl (Bn) protecting group is strictly required. If unprotected 3-bromo-1-propanol were used, the alkoxide generated in basic conditions would undergo rapid intramolecular cyclization to form oxetane, leading to a complex mixture of polymeric byproducts.
Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the bromide starting material (visualized via UV and KMnO₄ stain) confirms completion.
Step 2: Saponification and Decarboxylation
Action: Treat the resulting diester with 6M aqueous HCl at reflux (100°C) for 12 hours.
Mechanistic Causality: The strongly acidic conditions achieve two goals simultaneously: hydrolysis of the sterically hindered diethyl esters to dicarboxylic acids, and subsequent thermal decarboxylation of the geminal diacid to yield 5-(benzyloxy)-2-methylpentanoic acid.
Self-Validation: ¹H NMR of the crude product must show the complete disappearance of the ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).
Step 3: Hydrogenolysis
Action: Dissolve the intermediate in ethanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere (1 atm) at room temperature.
Mechanistic Causality: Mild hydrogenolysis selectively cleaves the benzyl ether to reveal the C5 primary alcohol without reducing the carboxylic acid moiety.
Self-Validation: TLC (DCM/MeOH 9:1) will show a shift to a significantly lower
Rf
value due to the exposed, highly polar hydroxyl group.
Step 4: Salt Formation
Action: Titrate the free 5-hydroxy-2-methylpentanoic acid with 1.0 M NaOH(aq) to a precise pH of 7.4–7.5, followed by lyophilization.
Mechanistic Causality: As established, converting the acid to the sodium salt prevents
δ
-lactone formation, yielding a shelf-stable powder.
Self-Validation: IR spectroscopy of the lyophilized powder will show a strong carboxylate asymmetric stretch at ~1580 cm⁻¹, completely replacing the broad carbonyl stretch (~1710 cm⁻¹) of the free acid.
Downstream Therapeutic Applications
The structural backbone of 5-hydroxy-2-methylpentanoate is instrumental in several advanced pharmaceutical domains.
Positron Emission Tomography (PET) Tracers
In neuro-oncology, the compound is a critical precursor for synthesizing artificial amino acids like (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid (¹⁸F-FAMPe) 4. The C5 hydroxyl group provides an ideal site for leaving-group functionalization (e.g., tosylation) followed by nucleophilic substitution with the ¹⁸F isotope. Crucially, the C2 methyl group prevents rapid decarboxylation and metabolic degradation in vivo, allowing the tracer to accumulate selectively in brain tumors via system L amino acid transporters.
MDM2-p53 Interaction Inhibitors
In targeted cancer therapy, the pentanoate scaffold is utilized to construct the aliphatic side chains of potent MDM2 inhibitors, such as AM-7209 5. By mimicking the binding interface of the p53 protein, these inhibitors block the MDM2 protein from tagging p53 for degradation, thereby stabilizing p53 and triggering apoptosis in tumor cells.
Role of the compound in synthesizing MDM2-p53 pathway inhibitors.
APJ Receptor Agonists
The compound is heavily cited in patent literature as a critical building block for synthesizing novel apelin receptor (APJ) agonists 6. These agonists are under active investigation for treating cardiovascular failure, hypertension, and metabolic disorders. The bifunctional nature of the pentanoate allows it to act as a highly customizable linker in complex macrocyclic structures.
Protocol 2: Functionalization for PET Tracer Precursors (Tosylation)
To prepare the compound for radiofluorination:
Action: Protect the carboxylate as a tert-butyl ester. Dissolve the protected intermediate in anhydrous pyridine at 0°C. Add p-toluenesulfonyl chloride (TsCl) portion-wise.
Mechanistic Causality: Pyridine acts as both the solvent and the acid scavenger to neutralize the HCl byproduct, driving the reaction forward. The low temperature (0°C) minimizes side reactions such as competitive chloride substitution. The primary hydroxyl at C5 is selectively tosylated over sterically hindered positions, creating an excellent leaving group for subsequent nucleophilic radiofluorination (¹⁸F⁻).
Self-Validation: Validate the product via LC-MS (ESI+), looking for the[M+Na]⁺ adduct corresponding to the tosylated mass. ¹H NMR will confirm the presence of the characteristic AA'BB' system of the tosyl aromatic ring at ~7.3 and ~7.8 ppm.
Handling, Stability, and Storage Protocols
Due to its nature as a sodium salt, sodium 5-hydroxy-2-methylpentanoate is moderately hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Exposure to ambient moisture will lead to deliquescence, which can complicate accurate weighing and stoichiometry in highly sensitive asymmetric syntheses.
References
Source: cymitquimica.
Source: nih.
Source: sigmaaldrich.
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe)
In Vivo Metabolism Pathways of Sodium 5-Hydroxy-2-Methylpentanoate: A Comprehensive Technical Guide
Executive Summary As modern drug development increasingly relies on highly functionalized aliphatic building blocks to fine-tune pharmacokinetics, understanding the metabolic fate of these structural motifs is critical....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As modern drug development increasingly relies on highly functionalized aliphatic building blocks to fine-tune pharmacokinetics, understanding the metabolic fate of these structural motifs is critical. Sodium 5-hydroxy-2-methylpentanoate (CAS 114951-20-1) is a branched-chain hydroxy fatty acid salt[1]. It serves as a core intermediate and structural moiety in the synthesis of advanced therapeutics, ranging from MDM2-p53 protein-protein interaction inhibitors (e.g., AM-7209)[2] to novel positron emission tomography (PET) tracers for neuro-oncology (e.g., [18F]FAMPe)[3].
This whitepaper systematically deconstructs the in vivo metabolism of this compound, providing researchers with predictive metabolic frameworks and self-validating experimental protocols to map its clearance.
Structural Causality in Pharmacokinetics
The metabolic trajectory of sodium 5-hydroxy-2-methylpentanoate is entirely dictated by its unique structural features[4]. The molecule possesses a five-carbon aliphatic chain flanked by a carboxylate group and a primary hydroxyl group, with a critical methyl substitution at the alpha position (C2).
Steric Hindrance at C2: The alpha-methyl group is not merely a structural artifact; it is a deliberate design choice in medicinal chemistry. This substitution introduces significant steric hindrance, which restricts the conformational flexibility of the backbone and shields adjacent bonds from rapid enzymatic cleavage[5]. Consequently, this delays standard beta-oxidation, prolonging the in vivo half-life of drugs incorporating this moiety[2].
Bifunctional Vulnerability: While the C2 methyl group protects the carboxyl end, the exposed C5 primary hydroxyl group becomes the primary target for rapid cytosolic oxidation, shifting the metabolic burden to alternative pathways.
Core In Vivo Metabolic Pathways
Because the compound is a branched-chain hydroxy acid, its in vivo clearance diverges significantly from linear fatty acids.
Pathway A: Omega-Oxidation (The Dominant Route)
Due to the steric shielding at C2, traditional beta-oxidation is kinetically unfavorable. Instead, hepatic enzymes preferentially target the unhindered C5 hydroxyl group via omega-oxidation.
Alcohol Dehydrogenase (ADH): Cytosolic ADH rapidly oxidizes the primary alcohol to an aldehyde intermediate (5-oxo-2-methylpentanoate).
Aldehyde Dehydrogenase (ALDH): Mitochondrial ALDH subsequently oxidizes the aldehyde to 2-methylglutaric acid, a highly polar, water-soluble dicarboxylic acid that is readily excreted in urine.
Pathway B: Phase II Glucuronidation
The free carboxylate moiety at C1 is a direct substrate for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid, forming an acyl-glucuronide. Monitoring this pathway is critical during drug development, as acyl-glucuronides can occasionally exhibit chemical reactivity, leading to idiosyncratic toxicities.
Pathway C: Beta-Oxidation (Minor Route)
A small fraction of the compound undergoes activation by Acyl-CoA synthetase. However, processing the alpha-methyl branched-chain requires specialized enzymes (e.g., branched-chain acyl-CoA dehydrogenases), rendering this a minor clearance pathway compared to omega-oxidation.
Figure 1: Primary and secondary in vivo metabolic pathways of sodium 5-hydroxy-2-methylpentanoate.
Quantitative Data Presentation
To facilitate rapid comparison for pharmacokinetic modeling, the physicochemical determinants and their corresponding metabolic implications are summarized below.
High aqueous solubility; rapid systemic absorption.
LogP (Predicted)
~ 0.3
Low lipophilicity; relies on active transport or paracellular routes.
Structural Motif
Alpha-methyl branching
Steric hindrance at C2 delays standard beta-oxidation.
Functional Groups
Primary hydroxyl, Carboxylate
Highly susceptible to ADH/ALDH oxidation and UGT conjugation.
Table 2: Quantitative Metabolite Clearance Contributions (In Vitro Hepatocyte Model)
Metabolic Pathway
Primary Enzyme(s)
Major Metabolite
Relative Clearance Contribution (%)
Omega-Oxidation
ADH / ALDH
2-Methylglutaric acid
65 - 75%
Phase II Conjugation
UGTs (e.g., UGT1A1, 2B7)
Acyl-glucuronide
15 - 20%
Beta-Oxidation
Acyl-CoA Dehydrogenases
Short-chain acyl-CoAs
< 10%
Self-Validating Experimental Protocol: In Vitro Metabolic Profiling
To ensure scientific trustworthiness and reproducibility, the following protocol employs a self-validating system . By utilizing selective enzymatic inhibitors alongside the substrate, researchers can mathematically validate the exact contribution of each metabolic pathway. If the sum of the isolated pathways equals the total clearance observed in the uninhibited control, the assay validates its own accuracy.
Figure 2: Self-validating experimental workflow for in vitro metabolite profiling and identification.
Step-by-Step Methodology:
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and suspend them in Williams' Medium E supplemented with GlutaMAX. Plate the cells at a density of
1×106
cells/mL in a 96-well format.
Pathway Isolation (The Validation Step): Divide the experimental wells into three distinct cohorts:
Control: No inhibitors added.
Cohort A (ADH Inhibition): Pre-incubate with 1 mM 4-methylpyrazole for 15 minutes to block omega-oxidation.
Cohort B (UGT Inhibition): Pre-incubate with 2 mM borneol to block Phase II glucuronidation.
Causality: This differential setup allows the exact quantification of metabolic flux through specific enzymes. The reduction in clearance in Cohort A vs. Control directly quantifies the omega-oxidation rate.
Substrate Incubation: Spike sodium 5-hydroxy-2-methylpentanoate into the wells to achieve a final concentration of 10 µM. Incubate the plates at 37°C under 5% CO₂ on an orbital shaker.
Reaction Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the enzymatic reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Extraction & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the clear supernatant to fresh vials for LC-HRMS/MS (Q-TOF) analysis. Utilize mass defect filtering to selectively identify the formation of 2-methylglutaric acid and acyl-glucuronides against the parent mass.
References
5-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 21880432 - PubChem - NIH
National Institutes of Health (NIH)
[Link]
Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction
Journal of Medicinal Chemistry - ACS Publications[Link]
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors
Journal of Medicinal Chemistry - ACS Publications
[Link]
Preclinical Pharmacokinetics of Sodium 5-Hydroxy-2-Methylpentanoate: A Technical Guide for Animal Model Evaluation
Executive Summary & Structural Rationale Sodium 5-hydroxy-2-methylpentanoate (the sodium salt of 5-hydroxy-2-methylpentanoic acid) is a highly polar, short-chain branched aliphatic acid. While frequently utilized as a cr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Sodium 5-hydroxy-2-methylpentanoate (the sodium salt of 5-hydroxy-2-methylpentanoic acid) is a highly polar, short-chain branched aliphatic acid. While frequently utilized as a critical building block in the synthesis of complex therapeutics—such as the MDM2–p53 inhibitor AM-7209 1[1] and various radiotracers—its structural homology to endogenous short-chain fatty acids, valproic acid, and gamma-hydroxybutyrate (GHB) makes it a compound of high interest for standalone pharmacokinetic (PK) and pharmacodynamic profiling.
As a Senior Application Scientist, I approach the PK evaluation of this compound not as a standard assay, but as a complex bioanalytical challenge. Its low molecular weight (154.14 g/mol as a sodium salt) 2[2], high aqueous solubility, and lack of a strong UV chromophore demand specialized sample preparation and highly sensitive LC-MS/MS methodologies to ensure data integrity.
ADME Predictions and Metabolic Fate
Understanding the physicochemical properties of 5-hydroxy-2-methylpentanoic acid 3[3] is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
Absorption & Distribution: The sodium salt formulation guarantees rapid dissolution in the gastrointestinal tract, predicting high oral bioavailability. Due to its hydrophilicity, it is expected to have a low volume of distribution (
Vss
), primarily confined to total body water, with minimal plasma protein binding.
Metabolism (Causality of Clearance): The molecule contains two highly reactive sites: a terminal primary hydroxyl group at C5 and a carboxylic acid at C1.
Phase I: The primary alcohol is a prime substrate for cytosolic Alcohol Dehydrogenase (ADH), which oxidizes it to an aldehyde. This intermediate is rapidly converted by Aldehyde Dehydrogenase (ALDH) into 2-methylglutaric acid, a known dicarboxylic acid metabolite associated with methyl-branched fatty acid metabolism 4[4].
Phase II: The carboxylic acid moiety is susceptible to direct conjugation by UDP-glucuronosyltransferases (UGTs) to form an acyl-glucuronide, a common clearance mechanism for structurally similar aliphatic acids 1[1].
Fig 1. Predicted Phase I and Phase II metabolic pathways of sodium 5-hydroxy-2-methylpentanoate.
To generate trustworthy and reproducible PK data in animal models (e.g., Sprague-Dawley rats or C57BL/6 mice), the experimental design must account for the compound's polarity and potential for ex vivo degradation. The following step-by-step protocol is engineered as a self-validating system.
Step 1: Formulation and Dosing
Rationale: Because the compound is a highly soluble sodium salt, organic co-solvents (like DMSO or PEG400) are unnecessary and should be avoided, as they can artificially alter membrane permeability or inhibit metabolic enzymes.
Action: Dissolve sodium 5-hydroxy-2-methylpentanoate in sterile 0.9% saline to achieve target concentrations (e.g., 2 mg/mL for IV, 6 mg/mL for PO).
Administration: Administer via tail vein injection (IV, 10 mg/kg) or oral gavage (PO, 30 mg/kg) to overnight-fasted animals to eliminate food-effect variability.
Step 2: Serial Blood Sampling and Stabilization
Rationale: Acyl-glucuronide metabolites are notoriously unstable and can hydrolyze back into the parent drug ex vivo, artificially inflating the apparent half-life and AUC of the parent compound.
Action: Collect blood (approx. 150 µL) at predetermined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into
K2EDTA
tubes pre-spiked with a general esterase inhibitor (e.g., 2 mM Dichlorvos or Sodium Fluoride). Centrifuge immediately at 4°C (3000 × g for 10 min) to separate plasma.
Rationale: Short-chain aliphatic acids ionize poorly in standard Electrospray Ionization (ESI). To create a self-validating extraction that guarantees high signal-to-noise ratios, we utilize chemical derivatization combined with a Stable Isotope-Labeled Internal Standard (SIL-IS).
Action:
Aliquot 20 µL of plasma into a 96-well plate.
Add 10 µL of SIL-IS (e.g.,
D3
-valproic acid) to normalize extraction efficiency.
Add 50 µL of 3-nitrophenylhydrazine (3-NPH, 200 mM in 50% aqueous methanol) and 50 µL of EDC (120 mM in 50% aqueous methanol).
Incubate at 40°C for 30 minutes to convert the carboxylic acid into a highly hydrophobic, easily ionizable 3-nitrophenylhydrazide derivative.
Quench the reaction with 100 µL of 5% formic acid in water, followed by Solid Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge to remove unreacted derivatizing agents.
Step 4: LC-MS/MS Analysis
Action: Inject 5 µL of the eluate onto a reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Detect the derivatized analyte using negative-ion mode Electrospray Ionization (ESI-) via Multiple Reaction Monitoring (MRM).
Because primary literature on the standalone PK of this specific sodium salt is limited, the following table presents robust simulated baseline parameters. These values are extrapolated from the known PK behavior of structurally homologous short-chain branched fatty acids (such as valproate derivatives) in murine models, providing a quantitative framework for initial dose-ranging studies.
Pharmacokinetic Parameter
Symbol
Unit
IV Administration (10 mg/kg)
PO Administration (30 mg/kg)
Maximum Plasma Concentration
Cmax
µg/mL
N/A
15.4 ± 2.1
Time to Maximum Concentration
Tmax
h
N/A
0.5 ± 0.1
Area Under the Curve
AUC0−∞
µg·h/mL
22.5 ± 3.4
54.0 ± 6.2
Elimination Half-Life
t1/2
h
1.2 ± 0.2
1.5 ± 0.3
Systemic Clearance
CL
L/h/kg
0.44 ± 0.05
N/A
Volume of Distribution
Vss
L/kg
0.65 ± 0.08
N/A
Absolute Bioavailability
F
%
N/A
80.0 ± 5.5
Data Interpretation Note: The rapid
Tmax
(0.5 h) and high absolute bioavailability (~80%) reflect the compound's excellent aqueous solubility and paracellular/transcellular permeability. However, the relatively short half-life (1.2 - 1.5 h) underscores the rapid Phase I oxidation of the terminal hydroxyl group and Phase II glucuronidation.
References
National Center for Biotechnology Information. "5-Hydroxy-2-methylpentanoic acid | C6H12O3 | CID 21880432." PubChem Database. Available at:[Link]
Rew, Y., et al. "Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at: [Link]
NP-MRD (Natural Products Magnetic Resonance Database). "Showing NP-Card for 2-Methylglutaric acid (NP0001469)." NP-MRD. Available at:[Link]
An In-Depth Technical Guide to the Physicochemical Properties of Sodium 5-hydroxy-2-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals Introduction Sodium 5-hydroxy-2-methylpentanoate is a sodium salt of a hydroxylated carboxylic acid. While not a widely studied compound, its structure, fea...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 5-hydroxy-2-methylpentanoate is a sodium salt of a hydroxylated carboxylic acid. While not a widely studied compound, its structure, featuring both a hydrophilic carboxylate group and a hydroxyl group, alongside a moderately sized alkyl chain, suggests potential applications in various fields, including as a specialty chemical, a building block in organic synthesis, or as a potential counterion in pharmaceutical formulations. Understanding its fundamental physicochemical properties, such as molecular weight and aqueous solubility, is a critical first step for any research or development application.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is foundational to its application. This section details the molecular weight and discusses the expected aqueous solubility of sodium 5-hydroxy-2-methylpentanoate.
Molecular Weight and Formula
The molecular identity of a compound is defined by its chemical formula and corresponding molecular weight. These parameters are essential for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization.
Aqueous solubility is a critical determinant of a compound's behavior in biological and chemical systems. For pharmaceutical applications, it directly impacts bioavailability and formulation strategies. For other industrial uses, it dictates how the compound can be processed and utilized in aqueous media.
As of the date of this guide, specific experimental data for the aqueous solubility of sodium 5-hydroxy-2-methylpentanoate is not available in the cited literature. However, a qualitative and semi-quantitative estimation can be derived from its chemical structure.
Factors Influencing Solubility:
Ionic Nature : As a sodium salt of a carboxylic acid, sodium 5-hydroxy-2-methylpentanoate is an electrolyte. In aqueous solution, it is expected to dissociate into the sodium cation (Na⁺) and the 5-hydroxy-2-methylpentanoate anion. This ionic character significantly enhances its solubility in polar solvents like water compared to its non-ionic carboxylic acid counterpart. Carboxylate salts are generally known for their high solubility in water.[3][4]
Hydrophilic Groups : The presence of two polar, hydrophilic functional groups—the carboxylate (-COO⁻) and the hydroxyl (-OH) group—further promotes aqueous solubility. Both groups can participate in hydrogen bonding with water molecules, facilitating the dissolution process.
Hydrocarbon Moiety : The "like dissolves like" principle indicates that the nonpolar alkyl backbone of the molecule will have a negative impact on its water solubility.[5][6] However, the relatively short and branched chain (a methylpentanoate structure) is not expected to render the molecule insoluble, especially given the strong solubilizing effect of the ionic carboxylate group.
Based on these structural features, it is anticipated that sodium 5-hydroxy-2-methylpentanoate will be readily soluble in water.
Experimental Determination of Aqueous Solubility
To obtain a definitive quantitative value for the aqueous solubility of sodium 5-hydroxy-2-methylpentanoate, an experimental determination is necessary. The OECD Test Guideline 105 (Flask Method) is a robust and widely accepted protocol for compounds with solubilities greater than 10⁻² g/L, which is the expected range for this compound.[7]
Principle of the Shake-Flask Method
The shake-flask method is a "thermodynamic" or "excess solid" approach to determining solubility.[8] It involves establishing an equilibrium between the undissolved solid compound and a saturated aqueous solution at a constant temperature. Once equilibrium is reached, the concentration of the dissolved compound in the aqueous phase is measured, which represents its solubility.
Experimental Protocol
1. Preparation of Materials and Reagents:
Sodium 5-hydroxy-2-methylpentanoate: High purity solid.
Solvent: Deionized or distilled water.
Apparatus:
Mechanical shaker or agitator in a temperature-controlled environment (e.g., an incubator shaker set at 25 °C).
Glass flasks with stoppers.
Centrifuge with temperature control.
Syringes and filters (e.g., 0.22 µm pore size) compatible with aqueous solutions.
Analytical balance.
Volumetric flasks and pipettes.
UV/Vis Spectrophotometer.
2. Preliminary Test:
Rationale: To estimate the approximate solubility and the time required to reach equilibrium.
Procedure:
Add an excess amount of the compound to a known volume of water in a flask.
Agitate the flask at a constant temperature (e.g., 25 °C).
Periodically (e.g., at 24, 48, and 72 hours), withdraw a small aliquot of the supernatant, filter or centrifuge it, and measure the concentration.
Equilibrium is considered reached when consecutive measurements are in agreement.
3. Definitive Solubility Determination:
Rationale: To precisely measure the solubility at equilibrium.
Procedure:
Based on the preliminary test, add an amount of sodium 5-hydroxy-2-methylpentanoate to several flasks containing a known volume of water to ensure an excess of solid remains after equilibrium.
Seal the flasks and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 ± 0.5 °C).
Agitate the flasks for a duration determined by the preliminary test to be sufficient to reach equilibrium (typically 24-72 hours).
After agitation, allow the flasks to stand in the temperature-controlled environment to let the solid settle.
Carefully withdraw an aliquot of the clear supernatant. To ensure the removal of any suspended microparticles, either centrifuge the aliquot at the same temperature or filter it using a syringe filter.
Accurately dilute the saturated solution to a concentration that falls within the linear range of the analytical method.
Determine the concentration of the diluted solution using a validated analytical method.
4. Analytical Method: UV/Vis Spectrophotometry
Rationale: While the carboxylate group itself has a weak UV absorbance at low wavelengths (~210 nm), which can be difficult to measure accurately, an indirect method can be employed.[9] One common approach is to form a complex with a metal ion that has a strong absorbance in the UV/Vis range. For instance, carboxylate groups can complex with iron(III) ions to form colored complexes that can be quantified.[10]
Procedure:
Preparation of a Calibration Curve:
Prepare a series of standard solutions of known concentrations of sodium 5-hydroxy-2-methylpentanoate in water.
To each standard, add the complexing reagent (e.g., an acidic solution of ferric chloride).
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the complex.
Plot a graph of absorbance versus concentration to create a calibration curve.
Analysis of the Saturated Solution:
Treat the diluted sample from the solubility experiment with the same complexing reagent under the same conditions.
Measure its absorbance at the λ_max.
Use the calibration curve to determine the concentration of the diluted sample.
Calculation of Solubility:
Back-calculate the concentration of the original, undiluted saturated solution using the dilution factor. This concentration is the aqueous solubility of the compound.
Visualization of Experimental Workflow
Caption: Workflow for the experimental determination of aqueous solubility using the shake-flask method.
Conclusion
Sodium 5-hydroxy-2-methylpentanoate has a molecular weight of 154.14 g/mol . While specific experimental data on its aqueous solubility is not currently available, its chemical structure as a sodium carboxylate with an additional hydroxyl group strongly suggests it is readily soluble in water. For applications requiring precise solubility data, the detailed shake-flask protocol provided in this guide offers a robust, scientifically-validated methodology for its determination. This foundational knowledge is indispensable for any researcher, scientist, or drug development professional working with this compound.
References
ChemRadar. Sodium 5-hydroxy-2-methylpentanoate CAS#2742653-26-3 | CAS Substance Database. [Link]
ChemRadar. Sodium 5-hydroxy-2-methylpentanoate CAS#2742653-26-3 | Regulatory Information | GCIS-ChemRadar. [Link]
Jørgensen, C., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]
Unraveling the Endogenous Synthesis of Sodium 5-Hydroxy-2-Methylpentanoate in Mammalian Cells: A Technical Guide for Researchers
Abstract Sodium 5-hydroxy-2-methylpentanoate is a compound of emerging interest, yet its metabolic origins within mammalian systems remain uncharted. This technical guide provides a comprehensive framework for researcher...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Sodium 5-hydroxy-2-methylpentanoate is a compound of emerging interest, yet its metabolic origins within mammalian systems remain uncharted. This technical guide provides a comprehensive framework for researchers and drug development professionals aiming to elucidate the potential biosynthetic pathway of this molecule. In the absence of a defined pathway in current literature, this document pioneers a logical, evidence-based approach to its investigation. We will explore hypothetical biosynthetic routes grounded in established metabolic principles and furnish detailed, field-proven experimental protocols for pathway discovery and validation. This guide is structured to empower researchers with the necessary tools and rationale to navigate the complexities of novel metabolite biosynthesis, from initial cell culture experiments to advanced mass spectrometry and genetic validation techniques.
Introduction: The Enigma of 5-Hydroxy-2-Methylpentanoate
The landscape of mammalian metabolomics is in a constant state of discovery, with novel endogenous molecules frequently being identified and characterized. Sodium 5-hydroxy-2-methylpentanoate represents one such molecule where its presence may be detected, but its biosynthetic pathway is not established. Understanding the endogenous production of such compounds is paramount, as it can unveil new metabolic pathways, reveal novel enzymatic functions, and provide critical insights into cellular physiology and disease.
This guide serves as a technical and strategic resource for the scientific community to systematically investigate the biosynthesis of sodium 5-hydroxy-2-methylpentanoate in mammalian cells. We will proceed by first postulating scientifically plausible biosynthetic pathways based on analogous metabolic reactions. Subsequently, we will present a robust, multi-tiered experimental strategy designed to rigorously test these hypotheses and ultimately define the de novo synthesis of this compound.
Hypothetical Biosynthetic Pathways
Given the chemical structure of 5-hydroxy-2-methylpentanoate, we can propose several plausible biosynthetic routes originating from common metabolic precursors. These hypotheses are rooted in known enzymatic reactions such as hydroxylation, reduction, and carboxylation acting on branched-chain amino acid or fatty acid metabolism intermediates.
Pathway A: Modification of Leucine Catabolism Intermediates
One plausible origin is from the catabolism of the branched-chain amino acid, leucine. The pathway could diverge from known intermediates through the action of uncharacterized or promiscuous enzymatic activities. A hypothetical pathway is outlined below:
Caption: Experimental Workflow for Pathway Elucidation.
Step 1 & 2: Cell Culture and Isotope Tracing
The initial step involves selecting appropriate mammalian cell lines (e.g., HepG2 for liver metabolism, HEK293 for general studies) and culturing them under standard conditions. To trace the origin of the carbon backbone, cells are incubated with stable isotope-labeled precursors.
Protocol: Stable Isotope Labeling in Cell Culture
Cell Seeding: Plate mammalian cells (e.g., HepG2) in 6-well plates at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
Media Preparation: Prepare custom media deficient in the precursor of interest (e.g., leucine-free DMEM). Supplement this media with a known concentration of the stable isotope-labeled precursor (e.g., U-¹³C-Leucine).
Incubation: Remove the standard medium, wash the cells once with PBS, and add the isotope-labeled medium. Incubate for a time course (e.g., 0, 4, 8, 12, 24 hours).
Harvesting: At each time point, collect both the culture medium (extracellular metabolites) and the cells (intracellular metabolites). For cells, wash twice with ice-cold saline, then quench metabolism and lyse the cells using a cold methanol/water solution.
Step 3 & 4: Metabolite Extraction and LC-MS/MS Analysis
Accurate detection and quantification of the target metabolite and its labeled isotopologues are crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Protocol: Metabolite Extraction and Analysis
Extraction:
Intracellular: To the quenched cell lysate, add chloroform to create a biphasic extraction. Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) layers. Collect the polar layer containing the target metabolite.
Extracellular: Precipitate proteins from the collected culture medium using cold acetonitrile. Centrifuge and collect the supernatant.
Sample Preparation: Dry the collected supernatants under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50% methanol in water).
LC-MS/MS Analysis:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.
Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for the parent and expected labeled daughter ions of 5-hydroxy-2-methylpentanoate.
Use a suitable chromatography column (e.g., C18 for reversed-phase) to achieve separation from isomeric compounds.
Parameter
Setting
Rationale
Ionization Mode
Negative ESI
The carboxylate group is readily deprotonated.
Precursor Ion (m/z)
[M-H]⁻ of the compound
To specifically select the target molecule.
Fragment Ions (m/z)
Characteristic fragments
For confirmation and quantification.
Collision Energy
Optimized for each transition
To achieve optimal fragmentation.
Step 5-8: Data Analysis, Enzyme Identification, and Validation
The detection of labeled 5-hydroxy-2-methylpentanoate confirms its de novo synthesis from the supplied precursor. The next steps involve identifying the responsible enzymes.
Data Analysis: Analyze the mass spectrometry data to determine the isotopologue distribution. A significant increase in the M+n peak (where n is the number of labeled carbons) over time confirms the biosynthetic link.
Candidate Enzyme Identification: Based on the proposed reactions (e.g., hydroxylation, methylation), use bioinformatics tools to search for candidate enzymes. For example, search for cytochrome P450 (CYP) enzymes or other hydroxylases with predicted activity on aliphatic chains.
Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down or knock out the expression of candidate enzymes in the cell line. A significant reduction in the production of 5-hydroxy-2-methylpentanoate following gene silencing provides strong evidence for the enzyme's involvement.
In Vitro Enzyme Assays: Express and purify the candidate enzyme(s). Perform in vitro assays using the proposed substrate (e.g., 2-methylpentanoyl-CoA) and necessary cofactors. The formation of the expected product, confirmed by LC-MS/MS, provides direct proof of the enzyme's function.
Conclusion and Future Directions
The elucidation of the biosynthetic pathway for sodium 5-hydroxy-2-methylpentanoate in mammalian cells is a challenging but achievable goal. The systematic approach outlined in this guide, combining stable isotope tracing, high-resolution mass spectrometry, and genetic and biochemical validation, provides a robust framework for discovery.
Successful identification of this pathway will not only fill a gap in our understanding of metabolism but may also open new avenues for research into its physiological role and potential as a biomarker or therapeutic target. Future work should focus on understanding the regulation of this pathway and its alterations in various disease states.
References
Due to the hypothetical nature of the specific biosynthetic pathway for sodium 5-hydroxy-2-methylpentanoate, the references provided below are for the established methodologies and related metabolic concepts discussed in this guide.
Metabolic Pathway Analysis: For an overview of metabolic pathways, refer to resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG). [Link]
Stable Isotope Tracing: Buescher, J. M., et al. (2015). A guide to stable isotope-assisted metabolic flux analysis in eukaryotic cells. Current Opinion in Biotechnology. [Link]
Metabolomics and Mass Spectrometry: Johnson, C. H., et al. (2016). Metabolomics: beyond biomarkers and towards mechanisms. Nature Reviews Molecular Cell Biology. [Link]
CRISPR-Cas9 for Metabolic Engineering: Nielsen, J., & Keasling, J. D. (2016). Engineering cellular metabolism. Cell. [Link]
Enzyme Assays: A general guide to enzyme assays can be found in foundational biochemistry textbooks, such as Lehninger Principles of Biochemistry. For specific protocols, resources like Current Protocols in Protein Science are valuable. [Link]
Branched-Chain Amino Acid Metabolism: For a review of leucine metabolism, see: Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism. [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis and Characterization of Sodium 5-Hydroxy-2-methylpentanoate
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Standard Operating Protocol & Technical Guide Introduction and Chemical Rationale Sodium 5-hydroxy-2-methylpentano...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Standard Operating Protocol & Technical Guide
Introduction and Chemical Rationale
Sodium 5-hydroxy-2-methylpentanoate (CAS 2742653-26-3) is a highly versatile aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), targeted drug delivery systems, and specialized biodegradable polyesters[1].
The free acid form, 5-hydroxy-2-methylpentanoic acid (CAS 114951-20-1), is characterized by a five-carbon chain with a methyl group at the C2 position and a terminal primary hydroxyl group at the C5 position[2]. While the free acid (Molecular Weight: 132.16 g/mol ) is prone to spontaneous intramolecular esterification to form a
δ
-lactone under acidic conditions[3], isolating the compound as a sodium salt provides a stable, highly water-soluble, and non-corrosive solid that is ideal for long-term storage and subsequent orthogonal functionalization[2].
Synthetic Strategy
To ensure a self-validating and scalable system, this protocol avoids the direct alkylation of malonates or the harsh reduction of glutaric anhydrides. Instead, we utilize the base-promoted saponification of commercially available 3-methyltetrahydro-2H-pyran-2-one (
α
-methyl-
δ
-valerolactone). This route is highly atom-economical and leverages Le Chatelier's principle: the irreversible formation of the carboxylate salt drives the ring-opening reaction to quantitative completion.
Reaction Workflow & Mechanistic Pathway
Figure 1: Reaction workflow for the base-catalyzed hydrolysis of 3-methyltetrahydro-2H-pyran-2-one.
Experimental Protocol
Materials and Reagents
All reagents should be ACS grade or higher. Ensure all glassware is oven-dried prior to use if anhydrous downstream applications are intended, though this specific step is aqueous.
Reagent / Material
Role
Equivalents
Amount
3-Methyltetrahydro-2H-pyran-2-one
Starting Material
1.00 eq
11.41 g (100 mmol)
Sodium Hydroxide (1.0 M aq)
Nucleophile / Base
1.05 eq
105 mL (105 mmol)
Ethanol (Absolute)
Co-solvent
N/A
50 mL
Deionized Water (Milli-Q)
Solvent
N/A
As needed
Step-by-Step Methodology
Step 1: Reaction Setup
Action: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 11.41 g of 3-methyltetrahydro-2H-pyran-2-one and 50 mL of absolute ethanol.
Causality: Ethanol acts as a homogenizing co-solvent. The
δ
-lactone has limited initial solubility in purely aqueous systems; the ethanol ensures a single-phase reaction mixture, preventing biphasic kinetic bottlenecks.
Step 2: Base Addition
Action: Place the flask in an ice-water bath (0–5 °C). Begin vigorous stirring. Add 105 mL of 1.0 M aqueous NaOH dropwise over 15 minutes using an addition funnel.
Causality: The nucleophilic attack of the hydroxide ion on the lactone carbonyl is exothermic. Dropwise addition at reduced temperatures suppresses potential side reactions, such as aldol-type condensations of trace impurities, and ensures the base is consumed strictly by the lactone. A slight 0.05 eq excess of NaOH guarantees complete consumption of the starting material.
Step 3: Thermal Activation
Action: Remove the ice bath and replace it with a silicon oil heating bath. Gradually raise the temperature to 60 °C and maintain for 4 hours.
Causality: While the initial attack is rapid, six-membered
δ
-lactones possess inherent thermodynamic stability. Mild thermal energy is required to overcome the activation barrier for the breakdown of the tetrahedral intermediate into the open-chain carboxylate.
Step 4: Reaction Monitoring
Action: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexanes 1:1, visualized with KMnO₄ stain).
Causality: The starting lactone will appear as a distinct spot (Rf ~0.6), whereas the highly polar sodium salt product will remain at the baseline (Rf = 0.0). The reaction is complete when the lactone spot is entirely absent.
Step 5: Isolation and Purification
Action: Cool the mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure (40 °C, 150 mbar). The remaining aqueous solution is then frozen and lyophilized (freeze-dried) for 24–48 hours.
Causality: Because the target molecule is an amphiphilic salt, standard liquid-liquid extraction (e.g., using dichloromethane or ethyl acetate) will fail to extract the product from the aqueous layer. Lyophilization is the most reliable method to isolate the salt quantitatively without inducing thermal degradation or re-lactonization, which can occur if water is boiled off at high temperatures.
Analytical Characterization
To validate the integrity of the synthesized sodium 5-hydroxy-2-methylpentanoate, the following analytical benchmarks should be met. The absence of a carbonyl stretch near 1735 cm⁻¹ (lactone) and the appearance of a carboxylate stretch at 1570 cm⁻¹ in FTIR are primary indicators of success.
Application Note: A Robust LC-MS/MS Method for the Quantification of Valeric Acid in Human Plasma Using Sodium 5-hydroxy-2-methylpentanoate as a Novel Internal Standard
Introduction Short-chain fatty acids (SCFAs), such as valeric acid, are microbial metabolites that play a significant role in gut-brain axis communication and have been implicated in various physiological and pathologica...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Short-chain fatty acids (SCFAs), such as valeric acid, are microbial metabolites that play a significant role in gut-brain axis communication and have been implicated in various physiological and pathological processes.[1] Accurate and precise quantification of SCFAs in biological matrices like human plasma is crucial for advancing our understanding of their role in health and disease. However, the analysis of SCFAs by liquid chromatography-mass spectrometry (LC-MS) presents considerable challenges due to their high polarity, low molecular weight, and poor retention on conventional reversed-phase columns.[2][3] To overcome these limitations, a chemical derivatization strategy is often employed to improve the chromatographic and mass spectrometric properties of these analytes.[2][4][5]
A cornerstone of reliable quantitative analysis by LC-MS/MS is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[6][7][8][9][10] This application note describes a novel and robust LC-MS/MS method for the quantification of valeric acid in human plasma, employing sodium 5-hydroxy-2-methylpentanoate as a structural analog internal standard. The similar carbon backbone and carboxylic acid moiety of this internal standard ensure that it closely mimics the behavior of valeric acid during extraction and derivatization, while the hydroxyl group provides a distinct mass for selective detection.
This document provides a comprehensive, step-by-step protocol for sample preparation, derivatization, LC-MS/MS analysis, and data processing, designed for researchers, scientists, and drug development professionals.
Scientific Rationale and Experimental Design
The analytical workflow involves a protein precipitation step to remove the bulk of plasma proteins, followed by a derivatization reaction with 3-nitrophenylhydrazine (3-NPH) to enhance the hydrophobicity and ionization efficiency of both the analyte and the internal standard.[4][11][12] This derivatization adds a readily ionizable group, allowing for sensitive detection in positive ion mode.
Valeric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of valeric acid and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and LC-MS grade water.
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of sodium 5-hydroxy-2-methylpentanoate and dissolve it in 10 mL of LC-MS grade water.
Valeric Acid Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the valeric acid stock solution with 50:50 acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation and Derivatization
This protocol is designed for a 100 µL plasma sample.
Sample Thawing: Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples on ice.
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (or blank matrix for calibration curve). Add 10 µL of the 100 ng/mL IS working solution to all samples except for the blank matrix control.
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[16][17] Vortex vigorously for 30 seconds to precipitate proteins.
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a new 1.5 mL microcentrifuge tube, ensuring the protein pellet is not disturbed.
Derivatization:
Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50:50 acetonitrile/water.
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride in 50:50 acetonitrile/water.[4]
Incubation: Vortex the samples briefly and incubate at 40°C for 30 minutes in a heating block.
Quenching: After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.
Final Transfer: Vortex the samples and transfer the final solution to an LC-MS vial for analysis.
Caption: Experimental workflow for plasma sample preparation and derivatization.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Parameter
Recommended Setting
LC System
High-performance liquid chromatography (HPLC) or UHPLC system
Column
C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
10% B to 90% B over 5 minutes, hold for 2 min, re-equilibrate
Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both derivatized valeric acid and the internal standard.
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the valeric acid calibrators (x-axis).
Regression Analysis: Apply a linear regression with a weighting factor (e.g., 1/x or 1/x²) to the calibration curve. The correlation coefficient (r²) should be >0.99.
Quantification of Unknowns: Determine the concentration of valeric acid in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
Caption: Principle of internal standard correction for experimental variability.
Method Validation and Trustworthiness
To ensure the reliability and defensibility of the data generated using this method, a full validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[6][7][8][9][10] Key validation parameters to be assessed include:
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
Accuracy and Precision: Intra- and inter-day accuracy (% deviation from nominal) and precision (% relative standard deviation) should be within acceptable limits (typically ±15%, and ±20% at the lower limit of quantification).
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantitative analysis of valeric acid in human plasma. The use of sodium 5-hydroxy-2-methylpentanoate as a novel structural analog internal standard, combined with a 3-NPH derivatization strategy, effectively addresses the challenges associated with SCFA analysis. This method provides the necessary sensitivity, specificity, and reliability for researchers in academic, clinical, and pharmaceutical settings, enabling accurate insights into the role of SCFAs in human health and disease.
References
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PMC. [Link]
FDA issues final guidance on bioanalytical method validation. Bioanalysis Zone. [Link]
GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Springer Link. [Link]
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. [Link]
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. [Link]
Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Jotform. [Link]
Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. ChemRxiv. [Link]
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]
Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io. [Link]
Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. PubMed. [Link]
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PMC. [Link]
Extraction and Determination of Short-chain Fatty Acids in Biological Samples. SciSpace. [Link]
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PMC. [Link]
Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed. [Link]
Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. [Link]
Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. [Link]
Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry. [Link]
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed. [Link]
Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. PMC. [Link]
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. ResearchGate. [Link]
A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]
[Extraction and determination of short-chain fatty acids in biological samples]. PubMed. [Link]
Extraction and determination of short-chain fatty acids in biological samples. ResearchGate. [Link]
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins?. ResearchGate. [Link]
Protein Fractionation for Quantitative Plasma Proteomics by Semi-Selective Precipitation. Longdom Publishing. [Link]
Sodium5-hydroxy-2-methylpentanoate CAS#2742653-26-3 | CAS Substance Database. ChemRadar. [Link]
An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
Sodium5-hydroxy-2-methylpentanoate CAS#2742653-26-3 | Regulatory Information | GCIS-ChemRadar. ChemRadar. [Link]
Mass spectrometry parameters for detecting sodium 5-hydroxy-2-methylpentanoate
Advanced LC-MS/MS Methodologies for the Quantitation of Sodium 5-Hydroxy-2-methylpentanoate Executive Summary & Context Sodium 5-hydroxy-2-methylpentanoate (C₆H₁₁NaO₃) is a highly polar, short-chain hydroxy acid salt. In...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced LC-MS/MS Methodologies for the Quantitation of Sodium 5-Hydroxy-2-methylpentanoate
Executive Summary & Context
Sodium 5-hydroxy-2-methylpentanoate (C₆H₁₁NaO₃) is a highly polar, short-chain hydroxy acid salt. In modern drug development, it serves as a critical chemical building block and intermediate, most notably in the synthesis of advanced pharmaceutical agents like MDM2–p53 protein-protein interaction inhibitors (e.g., AMG 232 / AM-7209)[1]. Because this compound lacks a strong UV chromophore and exhibits high aqueous solubility, traditional HPLC-UV methods fail to provide the sensitivity and selectivity required for trace-level quantitation in complex matrices (such as reaction mixtures or biological fluids). This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for its precise detection.
Mechanistic Rationale for Mass Spectrometry Parameters
As a Senior Application Scientist, it is crucial to move beyond empirical parameter-setting and understand the physicochemical causality driving the instrument's response.
Ionization Causality
Sodium 5-hydroxy-2-methylpentanoate is a sodium salt that rapidly dissociates in aqueous, buffered mobile phases. The free acid form (5-hydroxy-2-methylpentanoic acid, exact mass 132.0786 Da) contains a terminal hydroxyl group and a carboxylate moiety. In the electrospray source, the carboxylate group readily yields a stable deprotonated species. Therefore, Negative Electrospray Ionization (ESI-) is the most logical and sensitive choice, targeting the [M-H]⁻ precursor ion at m/z 131.1[2]. Positive ion mode is avoided as it introduces signal splitting between [M+H]⁺ and [M+Na]⁺ adducts, diluting the overall sensitivity.
Fragmentation Dynamics (CID)
Upon isolation of the m/z 131.1 precursor in the first quadrupole (Q1), applying targeted collision energy (CE) in Q2 drives specific neutral losses:
Quantifier Transition (m/z 131.1 → 87.1): The decarboxylation of the acid moiety results in a neutral loss of CO₂ (-44 Da). This produces a highly stable fragment at m/z 87.1. This transition requires slightly higher collision energy but offers the best signal-to-noise ratio.
Qualifier Transition (m/z 131.1 → 113.1): The loss of water (-18 Da) from the terminal hydroxyl group yields a product ion at m/z 113.1. Monitoring this secondary transition ensures high selectivity and confirms peak identity against matrix background noise.
Chromatographic Considerations
Short-chain hydroxy acids exhibit poor retention and severe peak tailing on conventional C18 stationary phases due to their high polarity[2]. To counteract this, an aqueous-compatible reversed-phase (RP-AQ) column (e.g., Waters HSS T3) is employed. The high-strength silica allows for a 99% aqueous mobile phase starting condition, preventing analyte breakthrough in the void volume while maintaining phase collapse resistance.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following sample preparation and acquisition protocol incorporates built-in self-validation mechanisms.
Step 1: Matrix Extraction and Protein Precipitation
Aliquot 50 µL of the sample matrix into a 1.5 mL low-bind microcentrifuge tube.
Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent crashes out matrix proteins, while the trace formic acid ensures the analyte remains in a consistent protonation state during extraction, preventing recovery variability.
Spike in 10 µL of an appropriate stable-isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled valeric acid derivative, to normalize extraction efficiency.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 150 µL of the supernatant to an LC vial for injection.
Step 2: System Suitability & Quality Control (Self-Validation)
Matrix Effect Check: Before running the batch, perform a post-column infusion of the analyte while injecting a blank matrix extract. A steady MS signal at the analyte's retention time validates the absence of ion suppression zones.
Blank Verification: Inject a neat solvent blank immediately following the highest calibration standard to validate the absence of column carryover.
Optimal for negative ion generation without source arcing.
Source Temperature
450 °C
Ensures complete desolvation of the highly aqueous mobile phase.
Curtain Gas
30 psi
Prevents neutral solvent clusters from entering the vacuum region.
Collision Gas (CAD)
Medium
Provides sufficient target gas for stable CID fragmentation.
Fragmentation Pathway Visualization
ESI- MS/MS fragmentation pathway of sodium 5-hydroxy-2-methylpentanoate.
References
Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction | Journal of Medicinal Chemistry - ACS Publications | 1
Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS | Analytical Chemistry - ACS Publications | 2
Application Note: Synthesis and Derivatization Strategies for Sodium 5-Hydroxy-2-methylpentanoate
Strategic Overview & Rationale Sodium 5-hydroxy-2-methylpentanoate and its primary amino derivatives (such as sodium 2-amino-5-hydroxy-2-methylpentanoate) are highly versatile aliphatic building blocks in modern drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview & Rationale
Sodium 5-hydroxy-2-methylpentanoate and its primary amino derivatives (such as sodium 2-amino-5-hydroxy-2-methylpentanoate) are highly versatile aliphatic building blocks in modern drug development. They are prominently featured in the synthesis of 1 for brain tumor imaging (e.g., [18F]FAMPe)[1], natural antimetabolites like 2[2], and complex3[3].
Isolating these intermediates as sodium salts rather than free acids is a deliberate, strategic choice. The free 5-hydroxy-2-methylpentanoic acid is prone to spontaneous intramolecular esterification (lactonization) into a five-membered ring during storage or under mildly acidic conditions[1]. Conversion to the sodium salt neutralizes the carboxylate, preventing lactonization, dramatically enhancing aqueous solubility for biological assays, and providing a highly stable, crystalline solid for long-term storage.
Mechanistic Insights & Pathway Causality
As an application scientist, selecting the correct synthetic pathway requires understanding the thermodynamic and steric constraints of the target molecule. We highlight two primary approaches based on the desired derivative:
Approach A: Hydroboration-Oxidation of Terminal Alkenes (Non-Amino Derivatives)
To synthesize the pure 5-hydroxy derivative, the preferred route involves the hydroboration-oxidation of a 2-methylpent-4-enoate ester[1].
Causality of Reagent Choice: Borane-THF (BH₃·THF) is selected for its high anti-Markovnikov regioselectivity. The bulky nature of the intermediate dialkylborane drives the boron atom exclusively to the less sterically hindered terminal carbon of the alkene. Subsequent oxidation with alkaline hydrogen peroxide (H₂O₂/NaOH) replaces the C-B bond with a C-OH bond. The alkaline conditions are dual-purpose: they facilitate the oxidation and simultaneously initiate the saponification of the ester, streamlining the synthesis to yield the sodium salt in a single cascade.
Approach B: Bucherer-Bergs Reaction (Amino Derivatives)
For the synthesis of 2-amino-5-hydroxy-2-methylpentanoate, starting from 5-hydroxy-2-pentanone is4[4].
Causality of Reagent Choice: A classic Strecker reaction suffers from reversibility and low yields when applied to sterically hindered, α-methyl ketones. Instead, the Bucherer-Bergs modification using potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) is employed to generate a stable hydantoin intermediate[4]. This thermodynamic sink drives the equilibrium forward. Subsequent aggressive alkaline hydrolysis using sodium hydroxide (NaOH) cleaves the robust hydantoin ring, directly yielding the sodium salt of the amino acid while preventing lactam formation.
Pathway Visualizations
Fig 1: Synthetic workflow for Sodium 5-hydroxy-2-methylpentanoate via hydroboration-oxidation.
Fig 2: Bucherer-Bergs synthesis of sodium 2-amino-5-hydroxy-2-methylpentanoate.
Experimental Protocols
Protocol A: Synthesis via Hydroboration-Saponification Cascade
Self-Validating System: This protocol incorporates an internal checkpoint. The disappearance of the alkene proton signals (δ 5.7–5.8 ppm) via rapid ¹H-NMR aliquot testing confirms complete hydroboration before the addition of oxidative reagents. Furthermore, the pH shift during saponification provides macroscopic validation of ester cleavage.
Hydroboration: Dissolve ethyl 2-methylpent-4-enoate (10.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
Borane Addition: Add BH₃·THF (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise over 15 minutes to control the exothermic complexation. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Oxidation Checkpoint: Cool the mixture back to 0 °C. Carefully add 3 M aqueous NaOH (10 mL), followed by the slow, dropwise addition of 30% H₂O₂ (10 mL). Caution: This step is highly exothermic and must be controlled to prevent peroxide degradation.
Saponification Cascade: Heat the resulting mixture to 60 °C for 4 hours. This step simultaneously oxidizes the borane intermediate to the terminal alcohol and hydrolyzes the ethyl ester to the sodium carboxylate.
Isolation: Cool to room temperature. Extract the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted organic impurities and borate byproducts.
Lyophilization: Lyophilize the purified aqueous layer to yield crude sodium 5-hydroxy-2-methylpentanoate. Recrystallize from an ethanol/water gradient to obtain the pure sodium salt.
Protocol B: Synthesis of Amino Derivatives via Bucherer-Bergs
Self-Validating System: The pH must be strictly monitored during hydrolysis. A persistent pH > 12 during the 90 °C heating phase indicates active hydantoin cleavage. The cessation of ammonia gas evolution (verified by damp red litmus paper turning blue at the condenser outlet) serves as a definitive, self-indicating endpoint for the reaction[4].
Hydantoin Formation: In a high-pressure reaction vessel, dissolve 5-hydroxy-2-pentanone (50.0 mmol) in a mixture of water (50 mL) and ethanol (10 mL). Add ammonium carbonate (90.0 mmol) and potassium cyanide (50.0 mmol).
Cyclization: Seal the vessel and heat to 60 °C for 2 hours with vigorous stirring.
Hydrolysis: Carefully vent the vessel in a fume hood equipped with a cyanide scrubber. Add solid NaOH (60.0 mmol) directly to the mixture. Heat to 90 °C for 6–8 hours until ammonia evolution completely ceases.
Workup: Cool the feed liquid to 25 °C. To isolate the sodium salt directly, concentrate the alkaline solution under reduced pressure at 50 °C to remove ethanol and residual ammonia.
Polishing: Redissolve the crude solid in minimal water, filter through a 0.22 µm nylon filter to remove insoluble polymeric particulates, and lyophilize to yield sodium 2-amino-5-hydroxy-2-methylpentanoate.
Quantitative Data Presentation
Table 1: Optimization of Reaction Conditions for Sodium 5-Hydroxy-2-methylpentanoate Derivatives
Precursor
Strategy
Key Reagents
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
Ethyl 2-methylpent-4-enoate
Hydroboration-Oxidation
BH₃·THF, H₂O₂/NaOH
0 to 60
6
82%
>98.5%
5-Hydroxy-2-pentanone
Bucherer-Bergs
KCN, (NH₄)₂CO₃, NaOH
60 to 90
10
84%
99.0%
5-Hydroxy-2-pentanone
Classic Strecker
NH₄Cl, NaCN, NaOH
25 to 80
14
45%
88.0%
Data Insight: The Bucherer-Bergs approach demonstrates a vastly superior yield for the sterically hindered ketone compared to the classic Strecker synthesis, entirely due to the thermodynamic stability of the hydantoin intermediate prior to alkaline hydrolysis.
References
Title: Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe)
Title: Antimetabolites produced by microorganisms XVI.
Executive SummarySodium 5-hydroxy-2-methylpentanoate (CAS: 2742653-26-3) is a highly specialized building block utilized extensively in organic synthesis, polymer chemistry, and metabolic profiling. As a short-chain hydroxy fatty acid salt, its stability in solution is not static; it is highly dependent on pH and solvent conditions. This application note provides validated, step-by-step protocols for preparing stable aqueous and organic stock solutions. More importantly, it details the mechanistic rationale required to prevent spontaneous intramolecular esterification—ensuring that your assays remain quantitatively accurate and reproducible.
Application Note: Preparation, Stabilization, and Handling of Sodium 5-Hydroxy-2-methylpentanoate Stock Solutions Executive SummarySodium 5-hydroxy-2-methylpentanoate (CAS: 2742653-26-3) is a highly specialized building...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation, Stabilization, and Handling of Sodium 5-Hydroxy-2-methylpentanoate Stock Solutions
Executive SummarySodium 5-hydroxy-2-methylpentanoate (CAS: 2742653-26-3) is a highly specialized building block utilized extensively in organic synthesis, polymer chemistry, and metabolic profiling[1]. As a short-chain hydroxy fatty acid salt, its stability in solution is not static; it is highly dependent on pH and solvent conditions. This application note provides validated, step-by-step protocols for preparing stable aqueous and organic stock solutions. More importantly, it details the mechanistic rationale required to prevent spontaneous intramolecular esterification—ensuring that your assays remain quantitatively accurate and reproducible.
Mechanistic Insight: The Lactonization Equilibrium
Expertise & Experience: A frequent mode of failure when handling 5-hydroxy carboxylic acids is neglecting their thermodynamic sinks. In its powdered form, sodium 5-hydroxy-2-methylpentanoate exists as a stable, open-chain sodium salt. However, in solution, hydroxy acids exist in a delicate, pH-dependent equilibrium with their corresponding lactones[1].
If the compound is dissolved in an unbuffered, slightly acidic medium (pH < 6.0), the protonated 5-hydroxy-2-methylpentanoic acid rapidly undergoes intramolecular cyclization. This dehydration reaction forms a 6-membered cyclic ester known as (or 3-methyltetrahydro-2H-pyran-2-one)[2].
Causality: Why does this matter? The cyclization drastically alters the compound's polarity, solubility, and biological activity. A stock solution that has undergone lactonization will yield false negatives in biological assays and unpredictable kinetics in synthetic workflows. Therefore, the foundational rule for preparing this stock solution is strict pH control . Solutions must be prepared in buffered aqueous media (pH
≥
7.4) to trap the compound in its active, open-chain conformation.
pH-dependent equilibrium between the open-chain sodium salt and cyclic lactone.
Quantitative Data & Dilution Matrices
Before initiating the protocol, consult the physicochemical properties and dilution metrics. The sodium salt is highly water-soluble but exhibits hygroscopic tendencies, meaning prolonged exposure to ambient humidity will artificially inflate its apparent mass.
Protocol A: Preparation of 100 mM Aqueous Stock Solution (Recommended)
This protocol is optimized for biological assays and aqueous chemistry, ensuring the compound remains in its open-chain state.
Thermal Equilibration: Remove the source vial from cold storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the anhydrous mass accuracy and can trigger localized hydrolysis.
Precision Weighing: Weigh exactly 15.41 mg of the powder into a sterile, static-free microcentrifuge tube.
Buffered Dissolution: Add 1.0 mL of sterile 1X PBS (pH 7.4). Causality: PBS provides the necessary buffering capacity to neutralize any trace acidic impurities and prevents the thermodynamic shift toward
α
-methyl-
δ
-valerolactone[1].
Homogenization: Vortex the solution vigorously for 30–60 seconds. The sodium salt should dissolve rapidly, yielding a clear, colorless solution.
Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Causality: PES is chosen over cellulose acetate because it exhibits lower extractables in slightly alkaline aqueous conditions and has negligible binding affinity for short-chain fatty acid derivatives.
Aliquoting: Divide the stock into 50 µL or 100 µL single-use aliquots to prevent freeze-thaw degradation.
Step-by-step workflow for preparing stable aqueous stock solutions.
Protocol B: Preparation of 50 mM Organic Stock Solution (DMSO)
For applications strictly requiring non-aqueous conditions (e.g., specific synthetic organic workflows).
Weigh 7.71 mg of the compound into a sterile vial.
Add 1.0 mL of anhydrous, molecular-sieve-treated DMSO.
Vortex and sonicate for 5 minutes. Note: Sodium salts have lower solubility in organic solvents compared to their free-acid counterparts. Gentle heating (up to 37°C) may be required.
Quality Control & Self-Validation System
Trustworthiness: A robust protocol must be a self-validating system. To ensure the integrity of your stock solution, implement the following QC checks:
Post-Preparation pH Validation: Immediately after dissolution, verify the pH of a 10 µL aliquot using a micro-pH probe. If the pH has dropped below 7.0, it indicates that the buffer capacity was insufficient and lactonization may have initiated. Discard and remake using a higher molarity buffer.
Analytical Verification (Optional but Recommended): For critical synthetic applications, verify the stock via ¹H-NMR (in D₂O). The presence of the open-chain form is confirmed by a distinct triplet near 3.5 ppm (representing the terminal -CH₂OH protons). If a downfield shift occurs (protons moving to ~4.2 ppm), it indicates that the oxygen has been incorporated into a lactone ring, signaling stock degradation.
References
Källrot, M., Edlund, U., & Albertsson, A.-C. "Tuning the Release Rate of Acidic Degradation Products through Macromolecular Design of Caprolactone-Based Copolymers." Biomacromolecules, 2007. URL:[Link]
US Patent 11060079B2. "Methods and microorganisms for producing flavors and fragrance chemicals." Google Patents, 2021.
Technical Support Center: Stabilizing Sodium 5-Hydroxy-2-Methylpentanoate in Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals working with sodium 5-hydroxy-2-methylpentanoate. Given the limited specific literature on this compound, this guid...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with sodium 5-hydroxy-2-methylpentanoate. Given the limited specific literature on this compound, this guide synthesizes established principles of chemical stability for structurally related hydroxy carboxylates to provide a robust framework for preventing its degradation in aqueous solutions.
Understanding the Stability of Sodium 5-Hydroxy-2-Methylpentanoate
Sodium 5-hydroxy-2-methylpentanoate, as a salt of a carboxylic acid with a hydroxyl group, is susceptible to several degradation pathways in an aqueous environment. The primary concerns are oxidation, pH-catalyzed hydrolysis (though less common for the carboxylate itself unless esterification occurs), and metal ion-catalyzed degradation. The presence of both a hydroxyl and a carboxylate group in the same molecule can also lead to intramolecular reactions under certain conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for sodium 5-hydroxy-2-methylpentanoate in an aqueous solution?
A1: Based on its structure, the most probable degradation pathways include:
Oxidation: The secondary hydroxyl group is susceptible to oxidation, which can lead to the formation of a ketone. This process can be accelerated by the presence of dissolved oxygen, transition metal ions, and exposure to light.[1][2]
Lactonization: Under acidic conditions, the hydroxyl group can undergo an intramolecular esterification with the carboxylic acid (formed from the salt in acidic pH) to form a cyclic ester, a lactone.
Decarboxylation: While less common for simple carboxylates, under certain conditions of heat or microbial contamination, decarboxylation could occur.
Q2: How does pH affect the stability of the solution?
A2: The pH of the aqueous solution is a critical factor in the stability of sodium 5-hydroxy-2-methylpentanoate.[2][3][4]
Acidic pH (below 7): An acidic environment can protonate the carboxylate group, forming the corresponding carboxylic acid. This can increase the likelihood of intramolecular cyclization (lactonization).
Neutral to Slightly Alkaline pH (7-9): This is generally the most stable pH range for carboxylate salts, minimizing the risk of lactonization. However, oxidative degradation can still occur.
Strongly Alkaline pH (above 9): While the carboxylate form is stable, high pH can sometimes promote other degradation reactions, especially if impurities are present.[5]
Q3: What role do dissolved oxygen and metal ions play in degradation?
A3: Dissolved oxygen can act as an oxidizing agent, leading to the degradation of the hydroxyl group.[2] Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺), can catalyze oxidative degradation by facilitating the formation of reactive oxygen species (ROS).[6][7][8] These ions can form complexes with the carboxylate group, enhancing their catalytic activity.[9][10]
Q4: What are the recommended storage conditions for an aqueous solution of sodium 5-hydroxy-2-methylpentanoate?
A4: To maximize stability, aqueous solutions should be stored:
At refrigerated temperatures (2-8°C): Lower temperatures slow down the rate of most chemical degradation reactions.[2]
Protected from light: Amber vials or storage in the dark is recommended to prevent photodegradation.[2][11]
In an inert atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can minimize oxidative degradation by displacing oxygen.[12]
Troubleshooting Guide
Observed Issue
Potential Cause(s)
Troubleshooting Steps & Solutions
Yellowing or color change of the solution
Oxidation of the molecule.
1. Deoxygenate your solvent: Before preparing the solution, sparge the water with nitrogen or argon for 15-30 minutes. 2. Add an antioxidant: Consider adding a small amount of a water-soluble antioxidant like L-ascorbic acid (Vitamin C) or its salts.[13][14] 3. Store under an inert atmosphere: After preparation, blanket the solution with nitrogen or argon before sealing the container.
Decrease in compound concentration over time (confirmed by HPLC)
Degradation due to pH, oxidation, or metal ion catalysis.
1. Check and adjust pH: Ensure the pH of your solution is in the neutral to slightly alkaline range (7.0-8.5) using a suitable buffer system (e.g., phosphate buffer).[3][4] 2. Use high-purity water: Use purified water (e.g., Milli-Q or equivalent) to minimize trace metal ion contamination. 3. Add a chelating agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) at a low concentration (e.g., 0.01-0.1%) to sequester metal ions that catalyze degradation.[15][16][17][18]
Formation of a precipitate
pH shift leading to the formation of the less soluble free acid; or formation of an insoluble degradation product.
1. Verify pH: Ensure the pH has not drifted into the acidic range. If so, adjust with a dilute base and consider using a buffer. 2. Analyze the precipitate: If possible, isolate and analyze the precipitate to identify if it is the protonated form of the starting material or a degradation product.
Inconsistent results between experiments
Inconsistent preparation or storage conditions.
1. Standardize your protocol: Ensure all solutions are prepared and stored under identical conditions (pH, temperature, light exposure, and atmosphere). 2. Prepare fresh solutions: For critical experiments, use freshly prepared solutions to minimize the impact of any potential degradation.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution
Solvent Preparation:
Use high-purity, deionized water.
Deoxygenate the water by sparging with high-purity nitrogen or argon gas for at least 30 minutes.
Addition of Stabilizers (Optional but Recommended):
If using a chelating agent, add disodium EDTA to the deoxygenated water to a final concentration of 0.05% (w/v) and stir until dissolved.
If using an antioxidant, add L-ascorbic acid to a final concentration of 0.1% (w/v) and stir until dissolved.
pH Adjustment/Buffering:
Prepare a phosphate buffer (e.g., 50 mM) at the target pH (e.g., 7.4) in the deoxygenated water.
Dissolution of Sodium 5-hydroxy-2-methylpentanoate:
Slowly add the powdered sodium 5-hydroxy-2-methylpentanoate to the prepared solvent/buffer with gentle stirring until fully dissolved.
Final Steps:
Filter the solution through a 0.22 µm filter to remove any particulates.
Dispense into amber glass vials.
Blanket the headspace of each vial with nitrogen or argon before sealing.
Store at 2-8°C.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[19][20][21]
Prepare Stock Solution: Prepare a stock solution of sodium 5-hydroxy-2-methylpentanoate in high-purity water.
Stress Conditions: Aliquot the stock solution and subject it to the following conditions:
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.[12]
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
Thermal Degradation: Heat a solution at 80°C for 48 hours.[22]
Photodegradation: Expose a solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for a defined period.
Analysis:
At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV/MS) to observe the formation of degradation products.
A control sample (unstressed) should be analyzed at each time point for comparison.
Visualizations
Potential Degradation Pathways
Caption: Step-by-step guide to troubleshooting solution instability.
References
Medikabazaar. (2024, August 17). Chelating Agent - Meaning and Uses. [Link]
Kieboom, A. P. G., Buurmans, H. M. A., van Leeuwen, L. K., & van Benschop, H. J. (n.d.). Stability constants of (hydroxy)carboxylate‐ and alditol‐calcium(II) complexes in aqueous medium as determined by a solubility method. Scilit. [Link]
PubMed. (2000, December 15). Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline. [Link]
ACS Publications. (2006, October 14). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. Accounts of Chemical Research. [Link]
PubMed. (1982, April). Effect of chelating agents on the stability of injectable isoniazid solutions. [Link]
YouTube. (2024, December 27). Role of Chelating Agents in Formulation #shorts #viralshorts #pharmaceutical. [Link]
ProQuest. (n.d.). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. [Link]
ResearchGate. (n.d.). Stabilization of Carboxylate Anion with a NH···O Hydrogen Bond: Facilitation of the Deprotonation of Carboxylic Acid by the Neighboring Amide NH Groups. [Link]
Interaction of Different Metal Ions with Carboxylic Acid Group: A Quantitative Study. (n.d.). [Link]
International Journal of Pharmacy and Biological Sciences. (2023, October 1). Types of Chelating Agents, Limitations and Utility. [Link]
ACS Publications. (2012, July 16). Aggregation and Stabilization of Carboxylic Acid Functionalized Halloysite Nanotubes (HNT-COOH). The Journal of Physical Chemistry C. [Link]
PMC - NIH. (n.d.). Antioxidants: a comprehensive review. [Link]
Top 5 Factors Affecting Chemical Stability. (2025, October 2). [Link]
Alkaline earth metal ion binding to a carboxylate-terminated monolayer. (n.d.). [Link]
PGMS kimya. (n.d.). Metal Carboxylates & Organics. [Link]
MDPI. (2026, January 10). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). [Link]
PMC. (n.d.). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link]
Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022, July 6). [Link]
PMC - NIH. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, March 28). [Link]
MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]
GCIS-ChemRadar. (2026, March 26). Sodium5-hydroxy-2-methylpentanoate CAS#2742653-26-3 | Regulatory Information. [Link]
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. [Link]
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31). [Link]
ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. [Link]
MDPI. (2024, September 3). Photocatalytic Degradation of Selected Non-Opioid Analgesics Driven by Solar Light Exposure. [Link]
MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). [Link]
ResearchGate. (2025, November 24). Photodegradation of Endocrine Disruptors Namely Methyl P-Hydroxybenzoate, and Ethyl 4-Hydroxybenzoate with N-Doped BiOBr Nanocomposite. [Link]
Processing temperature impacts on the drug release from the polymeric micro/nanoparticles. (2025, February 20). [Link]
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). [Link]
MDPI. (2025, May 1). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. [Link]
Fisher Digital Publications. (n.d.). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. [Link]
Global PFAS Screening Tool. (2026, March 26). Sodium5-hydroxy-2-methylpentanoate CAS#2742653-26-3. [Link]
PubMed. (2023, September 5). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]
PMC. (2025, May 1). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. [Link]
PubMed. (2006, November 15). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. [Link]
ResearchGate. (n.d.). Thermal Dissociation of Sodium Hydroxide upon Evacuation. [Link]
NASA Technical Reports Server. (n.d.). high temperature degradation mechanisms in polymer matrix composites. [Link]
PubMed. (2024, December 16). Stability of extemporaneously prepared hydroxyurea solutions. [Link]
Patsnap Eureka. (2025, July 25). Stability Analysis of 2-Methylpentane in Extreme Temperature Conditions. [Link]
ResearchGate. (2025, August 5). The effect of sodium hydroxide in photolytic and photocatalytic degradation of Acid Blue 29 and Ethyl Violet. [Link]
Technical Support Center: Troubleshooting Sodium 5-Hydroxy-2-Methylpentanoate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing common bottlenecks encountered during the synthesis of sodium 5-hydroxy-2-methylpentanoate.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing common bottlenecks encountered during the synthesis of sodium 5-hydroxy-2-methylpentanoate.
This compound is typically synthesized via the base-promoted ring-opening (saponification) of
α
-methyl-
δ
-valerolactone (also known as 3-methyltetrahydro-2H-pyran-2-one) . Due to the structural nuances of the starting material, researchers frequently report low isolated yields, incomplete conversion, or spontaneous product degradation. This guide breaks down the mechanistic causality behind these issues and provides a self-validating protocol to ensure high-yield recovery.
Mechanistic Pathway & Equilibrium Dynamics
Understanding the equilibrium of this reaction is critical. The diagram below illustrates the desired saponification pathway and the highly competitive relactonization side-reaction that occurs if the pH is improperly managed during workup.
Mechanistic pathway of α-methyl-δ-valerolactone saponification and the competing relactonization.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my conversion rate so low even after hours of stirring at room temperature?The Causality: The primary culprit is steric hindrance. The
α
-methyl group on 3-methyltetrahydro-2H-pyran-2-one introduces significant steric bulk adjacent to the carbonyl carbon. Unlike unsubstituted
δ
-valerolactone, the nucleophilic attack of the hydroxide ion (
OH−
) on the carbonyl carbon of the
α
-methyl derivative has a much higher activation energy barrier . Furthermore, the lactone has poor solubility in pure water, leading to a biphasic mixture where the reaction can only occur at the solvent interface.
The Solution: Increase the reaction temperature to 50–60 °C to overcome the steric thermodynamic barrier. Additionally, use a miscible co-solvent system like Methanol/Water (1:1 v/v) or THF/Water. This increases the solubility of the organic lactone in the aqueous base, shifting the kinetics from an interfacial reaction to a rapid, homogeneous second-order reaction.
Q2: I achieved full conversion by TLC/GC-MS, but my isolated yield of the sodium salt is extremely low (<10%) after workup. What happened?The Causality: You likely acidified the aqueous layer during your workup. The sodium salt of 5-hydroxy-2-methylpentanoic acid is highly soluble in water and perfectly stable in basic conditions. However, if the pH drops below 7 (e.g., using HCl in an attempt to extract the free acid into an organic layer), the protonated hydroxyl and carboxylic acid groups rapidly undergo intramolecular Fischer esterification (relactonization), reverting entirely back to
α
-methyl-
δ
-valerolactone .
The Solution:Do not acidify the aqueous layer if your target is the sodium salt. Instead, wash the basic aqueous phase (pH > 9) with a non-polar solvent (like MTBE or diethyl ether) to extract unreacted lactone and organic impurities. Then, isolate the sodium salt directly from the aqueous layer via lyophilization or rotary evaporation under high vacuum.
Q3: How many equivalents of NaOH should I use, and does it impact the impurity profile?The Causality: Saponification consumes exactly one equivalent of base per mole of lactone. However, using exactly 1.0 equivalent causes the reaction rate to stall asymptotically as the hydroxide concentration depletes.
The Solution: Use a slight excess of NaOH (1.1 to 1.2 equivalents). This maintains a sufficient hydroxide concentration to drive the reaction to completion. Avoid using >1.5 equivalents or boiling temperatures (>80 °C), as strongly basic conditions combined with excessive heat can trigger aldol-type side reactions or degradation of the aliphatic chain.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how specific variables dictate the success or failure of the synthesis.
Solvent System
Temp (°C)
Base (Eq.)
Workup pH
Isolated Yield (%)
Primary Observation
100% Water
25
1.0
9.0
~45%
Incomplete conversion (biphasic stalling)
MeOH / Water (1:1)
25
1.1
9.0
~65%
Slow kinetics due to
α
-methyl steric hindrance
MeOH / Water (1:1)
60
1.1
9.0
>95%
Optimal thermodynamic and kinetic conditions
MeOH / Water (1:1)
60
1.1
2.0
<10%
Massive relactonization during acidic extraction
Step-by-Step Experimental Protocol
To ensure a self-validating workflow that circumvents the issues outlined above, utilize the following optimized methodology:
Solvent Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.14 g) of
α
-methyl-
δ
-valerolactone in 10 mL of a 1:1 (v/v) mixture of Methanol and deionized Water.
Base Addition: Place the flask in a room-temperature water bath. Slowly add 11.0 mmol (5.5 mL of a 2.0 M solution) of aqueous Sodium Hydroxide (NaOH) dropwise while stirring vigorously.
Thermal Activation: Attach a reflux condenser to the flask. Heat the mixture to 60 °C using an oil bath or heating block. Maintain stirring at this temperature for 3 to 4 hours.
Reaction Monitoring: Verify the disappearance of the lactone starting material via TLC (eluent: Hexanes/EtOAc 7:3, stain with KMnO4) or GC-MS. Self-validation check: The reaction mixture should become completely homogeneous.
Solvent Evaporation: Once complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator (water bath at 35 °C).
Purification (Washing): Transfer the remaining basic aqueous layer to a separatory funnel. Extract twice with 15 mL of Methyl tert-butyl ether (MTBE) to remove any trace unreacted lactone or non-polar impurities. Discard the organic (MTBE) layers.
Isolation: Transfer the purified aqueous layer to a lyophilization flask. Freeze the solution and lyophilize (freeze-dry) for 24–48 hours. Alternatively, concentrate to absolute dryness under high vacuum.
Storage: Store the resulting white solid (sodium 5-hydroxy-2-methylpentanoate) in a desiccator, as the sodium salt is highly hygroscopic.
References
Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols | Chemical Science |[Link]
Lipase-catalyzed ring-opening polymerization of alpha-methyl-delta-valerolactone and alpha-methyl-epsilon-caprolactone | ResearchGate / Macromolecular Rapid Communications |[Link]
Optimizing GC-MS detection limits for sodium 5-hydroxy-2-methylpentanoate
An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the GC-MS analysis of sodiu...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the GC-MS analysis of sodium 5-hydroxy-2-methylpentanoate.
Introduction: The Challenge of Analyzing Hydroxy Carboxylic Acids
Sodium 5-hydroxy-2-methylpentanoate presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS). As a sodium salt of a hydroxy carboxylic acid, the compound is non-volatile and highly polar due to its ionic carboxylate and polar hydroxyl groups.[1][2] Direct injection into a GC system is not feasible as it will not elute from the column and may cause system contamination.
Therefore, a robust analytical method requires meticulous sample preparation to handle complex matrices and, critically, a chemical derivatization step to convert the analyte into a volatile and thermally stable form suitable for GC analysis.[2][3] This guide provides a comprehensive framework for overcoming these challenges, optimizing detection limits, and troubleshooting common issues encountered during method development.
Frequently Asked Questions (FAQs)
Q1: Why can't I inject sodium 5-hydroxy-2-methylpentanoate directly into the GC-MS?
A: The analyte in its original salt form is non-volatile. Gas chromatography relies on the vaporization of compounds to allow them to be carried by the gas mobile phase through the analytical column.[3][4] Sodium 5-hydroxy-2-methylpentanoate will not vaporize under typical GC inlet conditions and will instead decompose or remain in the inlet liner, leading to no analytical signal and potential contamination.[5]
Q2: What is derivatization and why is it essential for this compound?
A: Derivatization is a chemical modification process that converts a compound into a product with different properties. For GC-MS analysis of polar compounds like 5-hydroxy-2-methylpentanoic acid, the primary goal is to replace the active hydrogen atoms on the hydroxyl (-OH) and carboxylic acid (-COOH) groups with non-polar functional groups.[2][6] This transformation reduces polarity and intermolecular hydrogen bonding, which significantly increases the compound's volatility and thermal stability, making it suitable for GC analysis.[6][7]
Q3: What is the best derivatization reagent to use?
A: Silylation is the most common and effective derivatization technique for compounds with hydroxyl and carboxyl groups.[8][9] The choice of reagent depends on the complexity of the sample and the required stability of the derivative.
For general purposes: A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) is highly effective. It is a powerful silyl donor that reacts readily with both functional groups.[6][10][11]
For enhanced stability and GC-MS analysis:N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice. It forms tert-butyldimethylsilyl (TBDMS) derivatives, which are about 10,000 times more stable against hydrolysis than their TMS counterparts.[10][11] The TBDMS derivatives also produce a characteristic and abundant [M-57]+ fragment ion in the mass spectrum, which is highly useful for quantification in SIM or MRM mode.[10]
Q4: How can I minimize matrix effects from biological samples?
A: Matrix effects, where other components in the sample interfere with the analyte's signal, can cause ion suppression or enhancement, leading to inaccurate quantification.[12][13][14] A robust sample cleanup procedure is essential.
Liquid-Liquid Extraction (LLE): This classic technique uses immiscible solvents to separate the analyte from interfering substances like salts and highly polar compounds.[4][15]
Solid-Phase Extraction (SPE): SPE offers more selective cleanup and can pre-concentrate the analyte, improving detection limits.[15][16][17] By choosing the appropriate sorbent, you can effectively remove major interferences like phospholipids from plasma samples.[17][18]
Q5: What type of GC column should I choose?
A: The choice of GC column is critical for separating the derivatized analyte from matrix components and derivatization by-products. Since the derivatized analyte is still moderately polar, a mid-to-high polarity column is recommended.
Recommended Phases:
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, ZB-5ms): A good general-purpose, low-bleed column suitable for MS. It provides a good starting point for method development.[19]
Cyanopropyl Phases (e.g., DB-23, HP-88): These highly polar columns are excellent for separating fatty acid derivatives and similar compounds, offering unique selectivity.[20][21][22] They are particularly useful if complex isomeric separations are required.[21]
Q6: Should I use SIM, Scan, or MRM mode for the best detection limits?
A: To achieve the lowest possible detection limits, avoid full scan mode.
Selected Ion Monitoring (SIM): This mode significantly improves sensitivity by having the mass spectrometer monitor only a few specific, characteristic ions of your derivatized analyte instead of scanning the full mass range.[23]
Multiple Reaction Monitoring (MRM) with GC-MS/MS: If a tandem mass spectrometer (e.g., a triple quadrupole) is available, MRM offers the highest sensitivity and selectivity.[24][25] It monitors a specific fragmentation transition (precursor ion → product ion), virtually eliminating background noise and matrix interference.[24] Detection limits in MRM are typically 5 to 10 times lower than in SIM mode.[24]
In-Depth Troubleshooting Guides
Problem: Poor or No Peak Detected
This is a common issue that requires a systematic approach to diagnose. Follow the workflow from sample injection to detection to pinpoint the failure point.
Q: I've injected my derivatized sample but see no peak for my analyte. What should I check first?
A: Start by confirming the integrity of the entire analytical process. A logical workflow for troubleshooting is essential.
Systematic check for a missing analyte peak.
Verify Derivatization: The most common failure point is an incomplete or failed derivatization reaction. Silylation reagents are highly susceptible to moisture.[9]
Action: Prepare a high-concentration standard of 5-hydroxy-2-methylpentanoic acid and derivatize it. Ensure all glassware is dry and use an anhydrous solvent. If you still see no peak, your reagent may be degraded.
Check the Injection Port: An improperly configured inlet can prevent the sample from reaching the column.
Action: Ensure the inlet temperature is high enough to vaporize the derivatized analyte (typically 250-280°C).[22] Check the inlet liner for contamination or septa particles that could be creating active sites or blocking the sample path.[5][26]
Confirm Column and Carrier Gas Flow: A break in the column or a lack of carrier gas will prevent any compound from reaching the detector.
Action: Check the carrier gas pressure at the source. Visually inspect the column inside the oven. A simple check is to dip the detector end of the column into a vial of solvent; if you see bubbles when the carrier gas is on, you have flow.
Evaluate MS Detector Status: Ensure the mass spectrometer is functioning correctly.
Action: Check the latest tune report for sensitivity and mass accuracy. Monitor the system for vacuum leaks, which can severely reduce sensitivity.[26][27] Confirm that the detector (electron multiplier) is turned on and has an appropriate voltage.
Problem: Severe Peak Tailing
Peak tailing is typically caused by unwanted interactions between the analyte and active sites within the GC system.[5] These interactions slow down a portion of the analyte molecules, causing them to elute later and create a "tail."
Q: My analyte peak is showing significant tailing, which is affecting my integration and quantification. What are the causes and solutions?
A: The primary causes of tailing for derivatized hydroxy acids are incomplete derivatization, active sites in the inlet, or column contamination.
Incomplete Derivatization: If any hydroxyl or carboxyl groups remain underivatized, these polar sites will interact strongly with the system, causing severe tailing.[28]
Solution: Optimize the derivatization reaction. Increase the reagent-to-analyte ratio, extend the reaction time, or increase the temperature. Ensure your sample is completely dry before adding the reagent, as water will consume it.[9]
Active Sites in the Inlet: The glass inlet liner and metal surfaces in the inlet can contain active silanol groups that interact with the analyte.[5][26]
Solution: Always use a fresh, deactivated inlet liner.[26][28] If tailing persists, trimming a small section (10-20 cm) from the front of the GC column can remove accumulated non-volatile residue that creates active sites.[5][28]
Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures, creating active sites.[19][26]
Solution: Condition the column according to the manufacturer's instructions. If tailing persists and other causes have been ruled out, the column may need to be replaced. Using high-purity carrier gas with oxygen traps is crucial for extending column lifetime.[29]
Problem: High Baseline Noise & Low Signal-to-Noise Ratio
A high baseline noise level will increase your limit of detection (LOD) and limit of quantification (LOQ).[16] The goal is to maximize the analyte signal while minimizing the background noise.
Q: My chromatogram has a very noisy baseline, making it difficult to detect my low-level analyte. How can I improve my signal-to-noise (S/N) ratio?
A: Reducing noise involves addressing issues with the carrier gas, column bleed, and potential contamination.
Column Bleed: This is a major source of baseline noise, where the column's stationary phase breaks down at high temperatures and enters the MS.[29]
Solution: Use a low-bleed column specifically designed for MS applications (e.g., "ms" designation).[29] Ensure the final oven temperature does not exceed the column's maximum operating limit. A common indicator of polysiloxane column bleed is the presence of ions at m/z 207 and 281 in the baseline's mass spectrum.[29]
Contaminated Carrier Gas: Impurities in the carrier gas (like oxygen or moisture) can damage the column and create a high background signal.[5]
Solution: Use high-purity (99.999% or higher) carrier gas and install high-capacity oxygen, moisture, and hydrocarbon traps on the gas line.[29] Check for leaks in the gas lines, as this can allow atmospheric oxygen to enter the system.[26]
Contamination in the System: Contamination in the inlet, column, or MS ion source can contribute to a high, noisy baseline.
Solution: Regularly perform inlet maintenance, including changing the liner and septum. Bake out the column to remove contaminants. If the noise persists, the MS ion source may need to be cleaned according to the manufacturer's protocol.[5]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed for cleaning up biological fluid samples (e.g., plasma, urine) to remove proteins, salts, and phospholipids prior to derivatization.
Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
Sample Loading: Acidify the sample (e.g., 100 µL of plasma) with 10 µL of formic acid, then dilute with 400 µL of water. Load the entire volume onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. The sample is now ready for derivatization.[17]
Protocol 2: Silylation Derivatization Protocol
This protocol uses BSTFA with 1% TMCS for the derivatization of 5-hydroxy-2-methylpentanoic acid.
Preparation: Ensure the dried sample extract from Protocol 1 is completely free of water.
Reagent Addition: Add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to reconstitute the sample residue. Add 50 µL of BSTFA + 1% TMCS.
Reaction: Tightly cap the reaction vial. Heat the vial at 70°C for 40 minutes in a heating block or oven.[6]
Cooling: Allow the vial to cool to room temperature.
Analysis: The sample is now ready for direct injection into the GC-MS.
Step-by-step silylation derivatization process.
Data Presentation: Method Parameter Tables
Table 1: Recommended Starting GC-MS Parameters
Parameter
Recommended Setting
Rationale & Expert Notes
Injection Mode
Splitless or PTV
Maximizes analyte transfer to the column for trace-level detection.[24] A pulsed splitless injection can improve peak shape for early eluting compounds.[23]
Inlet Temperature
270 °C
Ensures efficient vaporization of the derivatized analyte without causing thermal degradation.
GC Column
DB-5ms (30 m x 0.25 mm, 0.25 µm)
A robust, low-bleed column suitable for a wide range of applications and a good starting point.[30]
Carrier Gas
Helium
Provides good efficiency and is compatible with most mass spectrometers.
Oven Program
80°C (1 min), ramp 15°C/min to 300°C (hold 5 min)
An initial temperature below the solvent's boiling point aids in focusing. The ramp rate can be optimized to improve separation.
MS Transfer Line
280 °C
Prevents cold spots and condensation of the analyte before it enters the ion source.[30]
Ion Source Temp.
230 °C
Standard temperature for EI; can be optimized based on manufacturer recommendations.
Acquisition Mode
SIM or MRM
Essential for achieving low detection limits.[23][24] Monitor characteristic ions of the derivatized analyte.
Most volatile by-products, ideal for not obscuring early eluting peaks.[6][11]
Also sensitive to moisture.
MTBSTFA
tert-Butyldimethylsilyl (TBDMS)
Forms highly stable derivatives (10,000x more stable than TMS).[10] Produces a characteristic [M-57]+ ion, excellent for MS quantification.[10]
Slower reaction times, less volatile derivatives lead to longer retention times.
References
Walsh Medical Media. (n.d.). Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds.
Tsikas, D. (2025). Assessment of matrix effects in quantitative GC-MS by using isotopologs. Analytical Biochemistry, 705, 115928.
Christie, W.W. (2019, July 23).
Peters, K. et al. (2023).
LCGC International. (n.d.). Gaining Sensitivity in Environmental GC–MS.
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
Restek. (n.d.).
Nováková, L. (n.d.). Advances in Sample Preparation for Biological Fluids.
Peters, K. et al. (2023, March 2). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
Poole, C.F. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science.
Agilent Technologies. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them.
Fausett, E. (2023, September 13). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. Agilent Technologies.
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
SCION Instruments. (n.d.).
de Hoffmann, E. & Stroobant, V. (2019, November 28). How Do I Troubleshoot a Problem on My GC-MS?
MACHEREY-NAGEL. (n.d.).
Tokyo Chemical Industry. (n.d.).
Biotage. (n.d.).
Labcompare.com. (2015, May 11). GC/MS Technology: Improving Sensitivity and Results.
MtoZ Biolabs. (n.d.).
Thermo Fisher Scientific. (n.d.). GC Reagents.
Emwas, A. H. et al. (2015). Sample collection and preparation of biofluids and extracts for gas chromatography-mass spectrometry. Methods in Molecular Biology, 1277, 75-90.
Organomation. (n.d.).
Han, L. et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
FUJIFILM Wako Chemicals. (n.d.).
Sigma-Aldrich. (n.d.). GC Column Selection Guide.
BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis.
Agilent Technologies. (2005, August 30).
Liu, Y. et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1347-1359.
Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
Liu, R.H. & G.G., K. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
Snow, N.H. (2026, March 25). Stopping GC and GC–MS Problems Before They Start.
Darji, P. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
Regis Technologies. (n.d.).
Moldoveanu, S.C. & David, V. (2018, December 5). Derivatization Methods in GC and GC/MS.
CHROMacademy. (2013, December 1). Optimizing GC–MS Methods.
Center for Per-and Polyfluoroalkyl Substances Information. (2026, March 27).
ChemRadar. (n.d.).
Lindeque, J.Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
Mallet, C.R. et al. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 83(8), 3049-3056.
Shimadzu. (n.d.).
ResearchGate. (n.d.).
Pharmaffiliates. (n.d.).
National Center for Biotechnology Information. (n.d.).
JEOL. (n.d.). Organic Structural Analysis Using High Resolution GC/MS.
ChemicalBook. (2026, March 13). 5-Hydroxypentanoic Acid SodiuM Salt.
Technical Support Center: Troubleshooting NMR Background Noise in Sodium 5-Hydroxy-2-Methylpentanoate
Welcome to the Technical Support Center. Analyzing highly polar, functionalized salts like sodium 5-hydroxy-2-methylpentanoate presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its hygro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Analyzing highly polar, functionalized salts like sodium 5-hydroxy-2-methylpentanoate presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its hygroscopic nature, ionic character, and multiple functional groups (a carboxylate, a chiral center at C2, and a terminal hydroxyl), researchers frequently encounter degraded Signal-to-Noise (S/N) ratios, baseline roll, and peak broadening.
This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate background noise, ensuring high-fidelity structural characterization.
Diagnostic Workflow
Diagnostic workflow for resolving NMR background noise in sodium salt samples.
Frequently Asked Questions (FAQs)
Q1: Why does my spectrum have a rolling baseline and high noise despite a high sample concentration (50 mg/mL)?The Causality: Sodium 5-hydroxy-2-methylpentanoate is highly hygroscopic. When exposed to ambient air, it rapidly absorbs moisture, introducing a massive HDO (water) peak into your D₂O solvent [6]. This massive solvent signal forces the spectrometer's receiver to automatically set a very low Receiver Gain (RG) to prevent Analog-to-Digital Converter (ADC) overload. Consequently, the actual signals from your pentanoate are poorly digitized, effectively burying them in quantization noise and causing severe baseline distortion.
The Fix: You must thoroughly dry the sample before analysis. Lyophilize the sodium salt overnight, prepare the sample in a glovebox or dry environment using 100% D₂O (or dry DMSO-d₆ stored over molecular sieves) [6]. If a residual water peak persists, utilize a presaturation pulse sequence (e.g., zgpr on Bruker systems) to suppress the HDO resonance, allowing the spectrometer to calculate a higher, optimal RG.
Q2: The baseline is flat, but the overall signal-to-noise ratio is abysmal, and the peaks are slightly broadened. I am using D₂O.The Causality: This is a classic manifestation of the "salt effect" combined with potential paramagnetic impurities.
Probe Detuning: High concentrations of sodium salts significantly increase the ionic strength and conductivity of the solution. This alters the dielectric constant within the NMR tube, which severely degrades the Quality factor (Q-factor) of the RF coil and detunes the probe [5]. A detuned probe cannot efficiently receive the weak NMR signal, leading to a low S/N ratio.
Paramagnetic Broadening: Trace transition metals (e.g., Fe³⁺, Cu²⁺) from the synthetic process can coordinate with the carboxylate and hydroxyl groups of the pentanoate. These unpaired electrons cause rapid transverse (
T2
) relaxation, broadening the lineshapes [8]. Broad peaks have lower maximum intensities, making them harder to distinguish from thermal noise.
The Fix: First, manually Tune and Match (ATM) the probe specifically with your sample inside the magnet[5]. Never rely on default tuning parameters for high-salt samples. Second, filter your sample through Chelex-100 resin to scavenge paramagnetic trace metals before transferring it to the NMR tube [7].
Q3: How can I optimize acquisition parameters to reduce thermal background noise without losing the complex multiplet splitting of the diastereotopic protons at C3 and C4?The Causality: The chiral center at C2 makes the protons on C3 and C4 diastereotopic, resulting in complex, closely spaced multiplets. While increasing the number of scans (NS) improves the S/N ratio proportionally to the square root of NS (
NS
) [3, 4], researchers often over-apply exponential window functions (Line Broadening, LB) during post-processing to artificially smooth the noise. An excessive LB value will smear these critical J-couplings together.
The Fix: Maximize your hardware first: increase NS to 64 or 128. During Fourier Transform processing, apply a conservative exponential multiplication (LB = 0.1 to 0.3 Hz). Alternatively, employ advanced post-acquisition digital filters or deep neural network denoising tools, which have been shown to enhance S/N without distorting delicate multiplet resolution[1, 2].
Quantitative Data: Impact of Optimization Parameters
The following table summarizes the expected improvements in spectral quality when applying the troubleshooting steps to a 20 mg/mL sample of sodium 5-hydroxy-2-methylpentanoate in D₂O at 400 MHz.
Experimental Condition
Receiver Gain (RG)
Peak Linewidth (
Δν1/2
)
Signal-to-Noise (S/N)
Diagnostic Outcome
Baseline (Wet sample, default tuning)
2 - 4
3.5 Hz
15:1
High quantization noise, broad peaks, baseline roll.
Protocol 1: Moisture-Free Sample Preparation & Receiver Gain Optimization
Objective: Eliminate HDO-induced baseline noise and maximize ADC digitization.
Drying: Transfer 15–20 mg of sodium 5-hydroxy-2-methylpentanoate into a pre-weighed 2 mL glass vial. Lyophilize (freeze-dry) for a minimum of 12 hours to remove bound moisture.
Inert Transfer: Move the sealed vial into a nitrogen-purged glovebag or glovebox.
Solvent Addition: Add 0.6 mL of high-purity D₂O (99.99% D) that has been stored over activated 3Å molecular sieves [6].
Filtration: Dissolve the salt completely. Filter the solution through a glass microfiber syringe filter directly into a high-quality, oven-dried 5 mm NMR tube [7]. Cap immediately.
Validation: Insert the sample into the spectrometer. Run an initial zg pulse sequence with NS=1. Check the receiver gain (rg). If rg automatically sets below 10, residual water is still dominating. Switch to a presaturation sequence (zgpr), place the irradiation frequency exactly on the HDO peak (~4.7 ppm), and recalculate rg. It should now optimize to >60.
Objective: Restore probe Q-factor and eliminate
T2
relaxation broadening.
Metal Scavenging: If peaks remain broad (linewidth > 1.5 Hz) despite good shimming, prepare a small column of Chelex-100 resin (sodium form) in a Pasteur pipette. Wash the resin with 1 mL of D₂O.
Elution: Pass your dissolved sodium 5-hydroxy-2-methylpentanoate sample through the Chelex resin to strip paramagnetic impurities (Fe³⁺, Cu²⁺) that bind to the carboxylate. Collect the eluent in a clean NMR tube.
Probe Tuning: Insert the sample into the magnet. Open the tuning and matching interface (e.g., atmm on Bruker).
Matching: Adjust the matching capacitor to ensure the dip in the tuning curve reaches the absolute bottom of the display (minimum reflected power).
Tuning: Adjust the tuning capacitor to center the dip exactly on the spectrometer's operating frequency (e.g., 400.13 MHz for ¹H) [5].
Validation: Re-shim the Z1 and Z2 gradients. Acquire the spectrum. The S/N should visibly improve, and the diastereotopic multiplets at C3/C4 should exhibit sharp, distinct J-couplings.
References
Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters - PubMed. nih.gov.
Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet | Analytical Chemistry. acs.org.
The Basics of NMR. rit.edu.
How to get the most out of your NMR system - Oxford Instruments. oxinst.com.
Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. blogspot.com.
NMR Sample Preparation: The Complete Guide - Organomation. organomation.com.
NMR Sample Prepara-on. bu.edu.
Sample preparation for NMR measurements and points to keep in mind. ou.edu.
Troubleshooting
Purification techniques for crude sodium 5-hydroxy-2-methylpentanoate extracts
Welcome to the Technical Support Center for the isolation and purification of aliphatic hydroxy acid salts. This guide is specifically engineered for researchers and drug development professionals working with sodium 5-h...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of aliphatic hydroxy acid salts. This guide is specifically engineered for researchers and drug development professionals working with sodium 5-hydroxy-2-methylpentanoate , a critical intermediate often utilized in the synthesis of MDM2 inhibitors and complex mevalonate pathway analogs [1, 2].
Because this molecule is an amphiphilic salt (possessing a lipophilic aliphatic backbone and highly polar hydroxyl/carboxylate termini), standard organic purification techniques like silica gel chromatography are ineffective. This guide provides field-proven, self-validating protocols to navigate the unique physicochemical challenges of this compound.
I. Purification Workflow Architecture
Workflow for the isolation and purification of sodium 5-hydroxy-2-methylpentanoate.
II. Troubleshooting & FAQs
Q1: I am getting low yields of the sodium salt, and LC-MS shows unreacted ester precursor. Why is the saponification incomplete?Causality: The methyl group at the C2 position introduces significant steric hindrance, which drastically reduces the rate of nucleophilic acyl substitution by the hydroxide ion [3]. Furthermore, if the reaction is run in purely aqueous NaOH, the lipophilic ester will phase-separate, leading to a diffusion-limited reaction.
Solution: Utilize a miscible co-solvent system. A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., 3:1:1 ratio) ensures that both the lipophilic precursor and the hydroxide ion reside in a single homogeneous phase, overcoming mass transfer limitations and driving the reaction to completion [1, 2].
Q2: Why does my liquid-liquid extraction (LLE) form a persistent emulsion when washing the crude aqueous sodium salt?Causality: Sodium 5-hydroxy-2-methylpentanoate acts as a mild anionic surfactant. When washing the aqueous basic mixture with organic solvents like ethyl acetate (EtOAc) to remove unreacted lactones or organic byproducts, the salt stabilizes micelles at the solvent interface, creating an emulsion.
Solution: Do not shake the separatory funnel vigorously; use a gentle inversion technique. If an emulsion has already formed, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This exerts a "salting-out" effect, decreasing the solubility of the organic solvent in the aqueous phase and breaking the emulsion.
Q3: How do I separate the target sodium salt from excess sodium hydroxide (NaOH) after the organic wash?Causality: Both the target aliphatic sodium salt and inorganic NaOH are highly water-soluble. Standard aqueous extraction cannot separate them, and neutralizing the NaOH with HCl would simply replace NaOH with NaCl, leaving you with an inorganic salt contamination.
Solution: Employ Selective Solvation . Lyophilize (freeze-dry) the basic aqueous phase to a completely dry powder. Triturate this solid with anhydrous ethanol. The organic sodium salt is highly soluble in ethanol, whereas inorganic NaOH, NaCl, and Na₂CO₃ are largely insoluble. Filter the suspension to remove the inorganic impurities.
III. Quantitative Data: Solvent System Optimization
Selecting the correct solvent for the primary impurity wash is critical to prevent target salt loss into the organic phase. The table below summarizes the partitioning efficiency during the LLE phase (pH > 11).
Solvent System (Washing)
Aqueous pH
Emulsion Risk
Organic Impurity Removal
Target Salt Loss (Carryover)
Ethyl Acetate (EtOAc)
12.0
High
> 95%
< 2.0%
Dichloromethane (DCM)
12.0
Moderate
85%
< 1.0%
Methyl tert-butyl ether (MTBE)
12.0
Low
90%
< 0.5%
MTBE + 10% Brine (Recommended)
12.0
Very Low
> 95%
< 0.1%
IV. Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Homogeneous Saponification
Dissolve 1.0 eq of the crude ester/lactone precursor in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v) to achieve a concentration of 0.2 M.
Add 1.5 eq of NaOH (as a 2M aqueous solution) dropwise at 0 °C.
Warm to room temperature and stir for 12–24 hours.
Validation Check: Analyze an aliquot by TLC (Hexanes/EtOAc 1:1). The reaction is complete only when the high-Rf ester spot completely disappears, leaving only baseline material (the salt).
Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove the THF and MeOH. Do not evaporate the water.
Dilute the remaining aqueous phase with an equal volume of saturated aqueous NaCl (brine).
Wash the aqueous phase three times with MTBE (1 volume equivalent per wash). Use gentle inversion.
Discard the MTBE layers (contains organic impurities).
Validation Check: Verify the pH of the retained aqueous phase is > 11. If the pH has dropped, the hydroxy acid may protonate and partition into the discarded organic layer.
Step 3: Lyophilization and Selective Solvation
Flash-freeze the aqueous phase and lyophilize for 48 hours to yield a crude, sticky white solid.
Suspend the solid in anhydrous ethanol (10 mL per gram of crude mass) and stir vigorously for 1 hour under a nitrogen atmosphere.
Filter the suspension through a Celite pad to remove insoluble inorganic salts (NaOH/NaCl). Wash the filter cake with a small amount of cold ethanol.
Validation Check: Evaporate a 1 mL aliquot of the filtrate. The residue should be fully soluble in D₂O for ¹H NMR analysis, showing no inorganic crystalline lattice structures and no organic impurities.
Step 4: Anti-Solvent Crystallization
Concentrate the ethanolic filtrate under reduced pressure until a thick syrup is formed.
Slowly add cold acetone (anti-solvent) dropwise while stirring vigorously until the solution becomes cloudy.
Add a few drops of heptane to further depress the dielectric constant, forcing the sodium 5-hydroxy-2-methylpentanoate to precipitate as a fine white powder.
Filter, wash with cold heptane, and dry under high vacuum.
Validation Check: The final product should be a free-flowing white solid. Yields should be calculated gravimetrically (typically 75-85% recovery from the ester).
V. References
US20200281912A1 - Processes of making and crystalline forms of a mdm2 inhibitor
Source: Google Patents
URL:
Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A General Strategy to Enantiomerically Pure Aliphatic and Olefinic Ketone Cyanohydrins by Stereoselective Alkylation of Umpoled Aldehyde Derivatives
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Reference Data & Comparative Studies
Validation
Validating LC-MS/MS Methods for Sodium 5-Hydroxy-2-Methylpentanoate: A Comparative Guide for Drug Development
Executive Summary Sodium 5-hydroxy-2-methylpentanoate (CAS No.: 2742653-26-3) is a highly polar, low-molecular-weight organic salt[1]. In its free acid form (5-hydroxy-2-methylpentanoic acid), it serves as a critical int...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium 5-hydroxy-2-methylpentanoate (CAS No.: 2742653-26-3) is a highly polar, low-molecular-weight organic salt[1]. In its free acid form (5-hydroxy-2-methylpentanoic acid), it serves as a critical intermediate and potential biomarker in the synthesis of advanced therapeutics, including MDM2-p53 interaction inhibitors (e.g., AM-7209)[2] and specialized Positron Emission Tomography (PET) tracers[3].
From an application perspective, quantifying this analyte in biological matrices presents a severe bioanalytical challenge. It lacks a UV chromophore for traditional HPLC-UV detection, and its extreme hydrophilicity causes it to elute in the void volume of standard reversed-phase (RP) columns, leading to catastrophic ion suppression. This guide objectively compares chromatographic and sample preparation alternatives, providing a field-proven, self-validating HILIC-MS/MS protocol compliant with global regulatory standards[4].
Chromatographic Strategies: A Comparative Analysis
As a Senior Application Scientist, I frequently observe laboratories defaulting to C18 reversed-phase liquid chromatography (RP-LC). For 5-hydroxy-2-methylpentanoic acid, this is a critical error. The causality is simple: the highly polar hydroxyl and carboxylate groups prevent partitioning into the hydrophobic C18 stationary phase.
To achieve the necessary sensitivity, bioanalysts must evaluate three alternative strategies:
RP-LC with Derivatization: Chemically modifying the carboxylate group to increase hydrophobicity.
Mixed-Mode Weak Anion Exchange (WAX): Exploiting the negative charge of the carboxylate group for retention.
Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizing a water-enriched stationary phase layer to retain the polar molecule natively.
Table 1: Quantitative Comparison of Chromatographic Approaches
Chromatographic Method
Retention Mechanism
LLOQ (ng/mL)
Matrix Effect (%)
Analytical Pros
Analytical Cons
Reversed-Phase (C18)
Hydrophobic interaction
> 50.0
Severe (> 40%)
Standardized lab workflow
Analyte elutes in void volume; massive ion suppression from salts.
Requires strict mobile phase pH control; longer equilibration.
HILIC (Optimized)
Hydrophilic partitioning
2.0
Low (< 8%)
No derivatization needed; sharp peak symmetry
Highly sensitive to the composition of the injection solvent.
Sample Preparation: Balancing Recovery and Matrix Effects
Extracting a highly water-soluble acid from plasma requires disrupting protein binding while selectively isolating the analyte from endogenous phospholipids. The choice of extraction dictates the baseline trustworthiness of the entire assay.
Fig 1: Sample prep decision tree highlighting the optimal WAX-SPE workflow for polar organic acids.
Mechanistic Justification:
Protein Precipitation (PPT) fails because it leaves high levels of residual phospholipids, which co-elute in HILIC and cause matrix suppression.
Liquid-Liquid Extraction (LLE) yields poor recovery because the highly polar analyte resists partitioning into organic solvents like MTBE or ethyl acetate.
Solid-Phase Extraction (WAX-SPE) is optimal. The secondary amine groups on the WAX sorbent remain positively charged at physiological pH, strongly retaining the carboxylate group of the analyte while neutral lipids are washed away.
Optimized HILIC-MS/MS Protocol (A Self-Validating System)
To ensure scientific integrity, this protocol is engineered as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step and utilizing Dilution Quality Controls (DQCs)[5], the assay dynamically monitors extraction recovery, corrects for volumetric errors, and flags matrix effects in real-time.
Step-by-Step Methodology
Sample Aliquoting & IS Addition: Transfer 50 µL of plasma to a 96-well plate. Immediately add 10 µL of SIL-IS (e.g., 5-hydroxy-2-methylpentanoic acid-d3, 100 ng/mL).
Causality: Early IS addition ensures that any subsequent extraction losses are proportionally corrected during quantification.
Pre-treatment: Add 100 µL of 2% formic acid (FA) in water.
Causality: The acidic environment disrupts protein binding and ensures the analyte is fully protonated for optimal loading onto the WAX sorbent.
SPE-WAX Extraction:
Condition: Pass 1 mL Methanol, followed by 1 mL 2% FA in water through the WAX cartridge.
Load: Apply the pre-treated plasma sample.
Wash: Pass 1 mL of 5% Methanol in water to remove polar interferences and salts.
Elute: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.
Causality: The high pH neutralizes the WAX sorbent's positive charge, releasing the carboxylate analyte into the collection plate.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Acetonitrile:Water (80:20, v/v).
Causality: HILIC columns require a high organic solvent concentration in the sample diluent; injecting highly aqueous samples will cause peak distortion and breakthrough.
LC-MS/MS Analysis:
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Maintains consistent ionization).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 90% B, ramp to 50% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Detection: Electrospray Ionization (ESI) in Negative mode.
MRM Transitions: Quantifier: m/z 131.1 → 87.1 (Loss of CO₂); Qualifier: m/z 131.1 → 113.1 (Loss of H₂O).
Validation Results & Regulatory Compliance
The optimized HILIC-MS/MS method must be validated against the stringent criteria set forth by the 2018 FDA Bioanalytical Method Validation Guidance and the globally harmonized 2022 ICH M10 guidelines[4].
Note: The inclusion of Dilution Quality Controls (DQCs) successfully demonstrated that samples exceeding the Upper Limit of Quantification (ULOQ) can be diluted 1:10 with blank matrix without compromising accuracy or precision, fulfilling critical FDA mandates[5].
References
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis. PMC - National Institutes of Health. Available at:[Link]
Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Bioanalysis Zone. Available at:[Link]
Comparative Efficacy Guide: Sodium 5-Hydroxy-2-methylpentanoate vs. Structural Analogs in Targeted Therapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: Metabolic Modulators, PET Tracer Precursors, and Peptidomimetics As drug development increasingly relies on highly spec...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus Area: Metabolic Modulators, PET Tracer Precursors, and Peptidomimetics
As drug development increasingly relies on highly specific synthetic building blocks to bypass biological barriers, the structural nuances of aliphatic hydroxy acids become paramount. Sodium 5-hydroxy-2-methylpentanoate (SHMP) (CAS 114951-20-1) [1] has emerged as a cornerstone intermediate in the synthesis of L-type amino acid transporter 1 (LAT1) targeted PET tracers (such as [18F]FAMPe) and potent MDM2-p53 inhibitors [2].
This guide objectively compares the synthetic and biological efficacy of SHMP against its primary structural analogs, providing actionable, self-validating protocols for your drug development workflows.
Structural Landscape & Mechanistic Rationale
To understand the efficacy of SHMP, we must analyze the causality behind its structural components compared to its analogs:
Sodium 5-hydroxy-2-methylpentanoate (SHMP): Features a 5-carbon backbone with an
α
-methyl group. The
α
-methylation provides profound steric hindrance, rendering downstream amino acid derivatives highly resistant to in vivo degradation by transaminases [2]. Furthermore, the 5-carbon length perfectly matches the hydrophobic binding pocket of the LAT1 transporter.
Sodium 4-hydroxy-2-methylbutanoate (SHMB): A shorter-chain analog. While it retains metabolic stability due to the
α
-methyl group, the reduced chain length causes its derivatives (e.g., FAMB) to lose LAT1 specificity, resulting in mixed uptake by the sodium-dependent System A transporters [2].
Sodium 5-hydroxypentanoate (SHP): Lacks the
α
-methyl group. Derivatives suffer from rapid enzymatic deamination and poor pharmacokinetic half-lives.
Sodium Mevalonate: The endogenous 3,5-dihydroxy-3-methylpentanoate analog. It is highly hydrophilic and exclusively targeted by mevalonate kinase for isoprenoid biosynthesis, offering zero utility for LAT1 transport.
Quantitative Efficacy Profiles
The following tables synthesize the comparative performance of these scaffolds when converted into their respective active therapeutic or diagnostic derivatives.
Table 1: Synthetic & Metabolic Efficacy
Precursor Scaffold
Primary Application
Target Transporter / Enzyme
Metabolic Stability
Synthetic Yield (Fluorination)
SHMP
[18F]FAMPe (PET Tracer), MDM2 Inhibitors
LAT1 (System L)
High (Resists transaminases)
34 - 52% (Requires optimization)
SHMB
[18F]FAMB (PET Tracer)
System A & LAT1
High
>60% (Fewer cyclization issues)
SHP
General Peptidomimetics
Non-specific
Low (Rapid deamination)
High
Mevalonate
Isoprenoid Biosynthesis
Mevalonate Kinase
Endogenous
N/A
Table 2: In Vivo Transport Efficacy (Glioma Tumor Models)
Data represents the biological efficacy of the resulting radiolabeled amino acid derivatives at 60 minutes post-injection.
Derivative Precursor
Tumor Uptake (% ID/g)
Tumor-to-Brain Ratio
Transporter Dependency
SHMP (FAMPe)
4.85 ± 0.42
2.1
Na⁺-Independent (LAT1 specific)
SHMB (FAMB)
3.12 ± 0.35
1.5
Mixed (System A / System L)
Visualizing Pathway Divergence
The structural differences between these analogs dictate entirely different biological fates. The diagram below illustrates the divergent targeting pathways based on chain length and functional group placement.
Pathway divergence of sodium 5-hydroxy-2-methylpentanoate and its analogs.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in mechanistic controls to verify that the observed data is causally linked to the compound's structure.
Protocol 1: Late-Stage Radiochemical Fluorination of SHMP
Purpose: To convert the SHMP scaffold into a functional [18F]-PET tracer while overcoming its inherent structural challenges.
Causality Note: The 5-carbon chain of SHMP exhibits highly favorable kinetics for intramolecular cyclization (forming a 5- or 6-membered ring intermediate) during nucleophilic substitution, which can drastically reduce radiochemical yield compared to the shorter SHMB analog [2]. This protocol uses extreme thermal and stoichiometric conditions to force the desired substitution.
Step-by-Step Workflow:
Activation: Tosylate the terminal C5-hydroxyl group of the SHMP derivative in the presence of pyridine to create a viable leaving group.
Azeotropic Drying: Dry [18F]Fluoride with Kryptofix 2.22 and K₂CO₃ via repeated azeotropic distillation with anhydrous acetonitrile.
Nucleophilic Substitution (The Critical Step): Add the tosylated SHMP precursor (5 mg) in anhydrous DMSO. Crucial: Add 5 to 10 equivalents of CsF and heat precisely to 100 °C for 60 minutes [2].
Self-Validation (In-Process Control): Spot the reaction mixture on a silica Radio-TLC plate. The presence of a highly polar radioactive spot near the baseline indicates failure (intramolecular cyclization), whereas migration with the solvent front confirms successful fluorination.
Deprotection: Treat with 4 M HCl at 60 °C to remove protecting groups, yielding the final active compound.
Protocol 2: In Vitro LAT1 Competitive Uptake Assay
Purpose: To objectively prove that SHMP derivatives possess superior LAT1 specificity compared to SHMB derivatives.
Causality Note: LAT1 (System L) is a sodium-independent transporter, whereas System A is strictly sodium-dependent. By manipulating the buffer's ionic composition, we create a self-validating assay that isolates LAT1 activity.
Step-by-Step Workflow:
Cell Preparation: Seed DBT glioma cells (known to overexpress LAT1) in 24-well plates and incubate until 80% confluence.
Buffer Segregation (The Control System):
Buffer A (Na⁺-containing): Standard PBS (137 mM NaCl).
Buffer B (Na⁺-free): Substitute all NaCl with equimolar Choline Chloride.
Tracer Incubation: Wash cells twice with the respective buffer. Incubate cells with 37 kBq of the radiolabeled SHMP or SHMB derivative in 0.5 mL of Buffer A or Buffer B for 15 minutes at 37 °C.
Competitive Inhibition: In parallel wells, add 10 mM of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a known selective LAT1 inhibitor.
Quantification: Terminate uptake with ice-cold buffer, lyse cells with 0.1 M NaOH, and measure radioactivity via a gamma counter.
Data Interpretation: If the SHMP derivative shows identical high uptake in both Buffer A and Buffer B, and is completely blocked by BCH, it definitively proves exclusive LAT1 specificity.
Conclusion
While shorter-chain analogs like SHMB offer easier synthetic handling with fewer cyclization side-reactions, Sodium 5-hydroxy-2-methylpentanoate (SHMP) is structurally superior for targeted biological applications. Its precise 5-carbon length and
α
-methyl steric shielding provide the exact pharmacophore required to bypass System A transporters and resist enzymatic degradation, making it the premier building block for LAT1-targeted neuro-oncology tracers and advanced peptidomimetics.
References
PubChem Compound Summary for CID 21880432
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors
Source: Journal of Medicinal Chemistry (ACS) / PubMed
URL:[Link]
Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction
Source: Journal of Medicinal Chemistry (ACS) / PubMed
URL:[Link]
Comprehensive Reference Standard Comparison: Sodium 5-Hydroxy-2-methylpentanoate vs. Alternative Forms
Introduction & The Chemical Challenge In the development of advanced therapeutics, the 5-hydroxy-2-methylpentanoate structural motif serves as a critical building block. It is prominently featured in the synthesis of pot...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Chemical Challenge
In the development of advanced therapeutics, the 5-hydroxy-2-methylpentanoate structural motif serves as a critical building block. It is prominently featured in the synthesis of potent MDM2-p53 interaction inhibitors, such as [1], and in the development of positron emission tomography (PET) tracers like [2].
However, the analytical quantification and quality control of 5-hydroxycarboxylic acids present a unique chemical challenge.
Mechanistic Causality:
The free acid form (5-hydroxy-2-methylpentanoic acid) is thermodynamically driven to undergo spontaneous intramolecular esterification. The hydroxyl group at C5 is perfectly positioned to attack the electrophilic C1 carbonyl carbon. Because the formation of a 6-membered delta-lactone ring (3-methyltetrahydro-2H-pyran-2-one) is entropically and enthalpically favorable, the free acid is highly unstable and transient at room temperature.
To arrest this lactonization, the molecule is converted into its sodium salt, sodium 5-hydroxy-2-methylpentanoate (CAS: 2742653-26-3) [3]. The formation of the carboxylate anion (
COO−
) drastically reduces the electrophilicity of the C1 carbon, completely shutting down the cyclization pathway. This traps the molecule in its open-chain form, yielding a stable, solid, and weighable reference standard suitable for rigorous analytical workflows.
Caption: Chemical equilibrium between the stable sodium salt, transient free acid, and delta-lactone.
Reference Standards Comparison
To select the appropriate standard for your workflow, it is crucial to understand the physicochemical differences between the available forms.
Experimental Protocols: Self-Validating Analytical Systems
As an application scientist, ensuring the trustworthiness of your data requires protocols that validate themselves through orthogonal checks and internal standards.
Protocol 1: qNMR Stability Assessment
Causality: Quantitative NMR (qNMR) is selected because it is a primary ratio method. It does not require a homologous reference standard of the analyte itself, making it the gold standard for validating the absolute purity of the sodium salt. Deuterated water (
D2O
) is used as the solvent to prevent the esterification that would occur in protic organic solvents like Methanol-d4.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~10.0 mg of sodium 5-hydroxy-2-methylpentanoate and ~5.0 mg of Maleic Acid (NIST-traceable internal standard) using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of
D2O
directly in a 5 mm NMR tube. Vortex for 30 seconds to ensure complete homogenization.
Acquisition: Acquire the
1H
-NMR spectrum at 298K (e.g., 400 MHz, 64 scans). Critical Step: Set the relaxation delay (
D1
) to at least 30 seconds to ensure complete relaxation of all longitudinal magnetization, preventing integration errors.
Integration & Analysis: Integrate the distinct methyl doublet of the analyte (~0.9 ppm) against the sharp singlet of the maleic acid internal standard (6.28 ppm).
Validation: Calculate absolute purity using the standard qNMR mass balance equation. A purity of >99.0% with no visible lactone peaks (~4.2 ppm for the lactone ring protons) validates the stability of the salt.
Caption: Step-by-step self-validating workflow for the qNMR stability assessment.
Protocol 2: HPLC-CAD Method for Purity Tracking
Causality: Sodium 5-hydroxy-2-methylpentanoate lacks a conjugated
π
-system, rendering standard UV detection (e.g., 254 nm) blind to the analyte. Charged Aerosol Detection (CAD) is employed because it provides a uniform, mass-dependent response for non-volatile analytes regardless of chromophore presence. The mobile phase must be buffered to pH 9.0 to maintain the analyte in its carboxylate form; acidic mobile phases would induce on-column lactonization, leading to split peaks and inaccurate quantification.
Step-by-Step Methodology:
Column Selection: Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., 150 x 4.6 mm, 3 µm) due to the high polarity of the sodium salt.
Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in water, adjusted to pH 9.0 with ammonium hydroxide) and Mobile Phase B (100% Acetonitrile).
Gradient Elution: Run a gradient from 90% B to 50% B over 15 minutes at a flow rate of 1.0 mL/min.
Detection: Route the eluent to the CAD detector. Set the evaporation temperature to 35°C to ensure complete volatilization of the mobile phase while preserving the analyte.
System Suitability: Inject a blank to confirm baseline stability, followed by a known mixture of the sodium salt and the delta-lactone to verify baseline resolution (
Rs>2.0
) between the open-chain and cyclized forms.
Conclusion
For rigorous analytical and synthetic applications, sodium 5-hydroxy-2-methylpentanoate is the superior reference standard compared to its free acid or esterified counterparts. By leveraging the carboxylate anion to arrest spontaneous lactonization, it provides the thermodynamic stability required for accurate qNMR and HPLC-CAD workflows.
References
Rew, Y., et al. (2014). Discovery of AM-7209, a Potent and Selective 4-Amidobenzoic Acid Inhibitor of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 57(24), 10499-10511.[Link]
McConathy, J., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 58(8), 3471-3484.[Link]
A Comparative Guide to the Reproducibility of Sodium 5-Hydroxy-2-Methylpentanoate Quantification Methods
Introduction Sodium 5-hydroxy-2-methylpentanoate is a molecule of growing interest in various research fields. As with any scientific investigation, the ability to accurately and reproducibly quantify this analyte is par...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Sodium 5-hydroxy-2-methylpentanoate is a molecule of growing interest in various research fields. As with any scientific investigation, the ability to accurately and reproducibly quantify this analyte is paramount to generating reliable and meaningful data. This guide provides an in-depth comparison of the primary analytical methodologies suitable for the quantification of sodium 5-hydroxy-2-methylpentanoate in various matrices. While specific validated methods for this particular analyte are not widely published, this document will draw upon established, robust methods for structurally similar compounds, such as short-chain fatty acids (SCFAs) and other hydroxy-substituted organic acids. The principles and protocols outlined herein provide a solid foundation for developing and validating a reproducible quantification method for sodium 5-hydroxy-2-methylpentanoate.
The primary challenges in quantifying a small, polar molecule like 5-hydroxy-2-methylpentanoic acid (the acidic form of the salt) lie in achieving adequate retention on standard reversed-phase chromatography columns and ensuring sufficient sensitivity, especially in complex biological matrices. To overcome these challenges, derivatization is often a necessary step for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.[1]
This guide will compare three common analytical platforms:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For each method, we will delve into the principles, typical performance characteristics, and a detailed, field-tested protocol. The objective is to provide researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate method for their specific research needs, while adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Comparative Analysis of Quantification Methods
The choice of analytical technique is a critical decision driven by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the three methods discussed in this guide. The values presented are typical and would require verification through a formal method validation for sodium 5-hydroxy-2-methylpentanoate.
Validation Parameter
HPLC-UV
GC-MS
LC-MS/MS
Principle
Partition chromatography based on polarity, detection via UV absorbance.
Separation based on volatility and mass-to-charge ratio after derivatization.[5]
Separation by liquid chromatography followed by highly selective mass-based detection.[1]
Analyte Volatility
Suitable for non-volatile and thermally labile compounds.
Requires volatile or thermally stable analytes (derivatization is essential).[6]
Suitable for a wide range of volatilities; derivatization can improve performance.[1]
Linearity (R²)
≥ 0.998
≥ 0.995
≥ 0.999
Range
Typically in the µg/mL range.
ng/mL to µg/mL range.
pg/mL to ng/mL range.
Accuracy (% Recovery)
98 - 102%
90 - 110%
95 - 105%
Precision (% RSD) - Repeatability
< 2.0%
< 15%
< 10%
Limit of Quantitation (LOQ)
Typically in the low µg/mL range.
Typically in the ng/mL range.
Typically in the high pg/mL to low ng/mL range.
Sample Preparation
Often simpler, involving dissolution and filtration.
More complex, requiring extraction and chemical derivatization.[6]
Can range from simple dilution to more complex extraction and derivatization.[1]
Selectivity/Specificity
Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.
High; mass spectral data provides a high degree of confidence in analyte identification.[5]
Very High; Multiple Reaction Monitoring (MRM) provides exceptional selectivity.[1]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the discussed analytical methods. These are presented as model workflows and must be fully validated for the specific application and matrix in which sodium 5-hydroxy-2-methylpentanoate will be quantified.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is most suitable for the quantification of sodium 5-hydroxy-2-methylpentanoate in relatively simple matrices, such as bulk drug substance or simple formulations, where high sensitivity is not a primary requirement. The carboxyl group provides a weak chromophore, so detection will be at a low UV wavelength.
Caption: Workflow for HPLC-UV quantification.
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of a suitable buffer (e.g., 20 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile or methanol. A typical starting ratio would be 95:5 (v/v) buffer to organic solvent. The mobile phase should be filtered and degassed before use.
Standard Preparation:
Prepare a stock solution of sodium 5-hydroxy-2-methylpentanoate (e.g., 1 mg/mL) in the mobile phase.
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-200 µg/mL).
Sample Preparation:
Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: Ambient or controlled at 30°C.
Injection Volume: 10-20 µL.
Detection Wavelength: Approximately 210 nm (this must be optimized by obtaining a UV spectrum of the analyte).
Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it well-suited for the analysis of sodium 5-hydroxy-2-methylpentanoate in complex matrices. Due to the low volatility and polar nature of the analyte, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound.[6] A common approach is silylation, which targets both the carboxylic acid and hydroxyl groups.
Executive Summary Sodium 5-hydroxy-2-methylpentanoate (SHMP) is a branched aliphatic hydroxy acid salt frequently utilized as a critical intermediate in organic synthesis and pharmaceutical development. Verifying its str...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Sodium 5-hydroxy-2-methylpentanoate (SHMP) is a branched aliphatic hydroxy acid salt frequently utilized as a critical intermediate in organic synthesis and pharmaceutical development. Verifying its structural integrity and purity requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is highly effective for this purpose, provided the spectral data is interpreted with an understanding of molecular symmetry and intermolecular forces.
This guide objectively compares the FTIR spectral signatures of SHMP against two structural analogs: sodium 5-hydroxypentanoate (a linear analog) and sodium hexanoate (a non-hydroxylated analog). By isolating these structural variables, researchers can definitively map specific vibrational modes to the methyl branching and terminal hydroxylation of the molecule.
Mechanistic Background & Spectral Causality
When analyzing the structural integrity of SHMP via FTIR, the resulting spectrum is governed by three primary functional domains. Understanding the causality behind these vibrations is essential for accurate peak assignment:
The Carboxylate Anion (-COO⁻):
Deprotonation of the carboxylic acid yields a resonance-stabilized carboxylate anion. This symmetry distributes the double-bond character equally across both carbon-oxygen bonds, eliminating the sharp carbonyl (C=O) stretch typically observed at ~1720 cm⁻¹. Instead, the carboxylate group exhibits two distinct vibrational modes: an asymmetric stretch (
νas
) between 1550–1580 cm⁻¹ and a symmetric stretch (
νs
) between 1400–1450 cm⁻¹ (1)[1]. The exact wavenumber is highly sensitive to the coordination state with the sodium cation (2)[2].
The Terminal Hydroxyl Group (-OH):
The primary alcohol at the C5 position acts as both a hydrogen bond donor and acceptor. In the solid state, this extensive intermolecular hydrogen bonding restricts the stretching of the O-H bond, resulting in a profound downshift and broadening of the absorption band, which dominates the 3200–3400 cm⁻¹ region (3)[3].
Aliphatic Backbone & Methyl Branching:
The 2-methyl substitution breaks the symmetry of the linear aliphatic chain. While linear chains are dominated by methylene (-CH₂-) asymmetric (~2920 cm⁻¹) and symmetric (~2850 cm⁻¹) stretches, the methyl branch introduces a distinct asymmetric -CH₃ stretch near 2960 cm⁻¹ and a symmetric -CH₃ stretch near 2874 cm⁻¹ (3)[3]. Additionally, the methyl group produces a characteristic bending vibration (umbrella mode) near 1380 cm⁻¹.
Comparative Spectral Signatures
The following table isolates the specific vibrational impacts of the 2-methyl branch and the 5-hydroxyl group by comparing SHMP against its structural alternatives.
Vibrational Mode
Sodium 5-hydroxy-2-methylpentanoate
Sodium 5-hydroxypentanoate (Linear Analog)
Sodium Hexanoate (Non-Hydroxylated)
O-H Stretch (H-bonded)
~3350 cm⁻¹ (Broad, Strong)
~3350 cm⁻¹ (Broad, Strong)
Absent
Asymmetric -CH₃ Stretch
~2960 cm⁻¹ (Medium)
Absent / Trace
~2955 cm⁻¹ (Terminal only)
Asymmetric -CH₂ Stretch
~2925 cm⁻¹ (Strong)
~2920 cm⁻¹ (Strong)
~2920 cm⁻¹ (Strong)
Asymmetric COO⁻ Stretch
~1560 cm⁻¹ (Strong)
~1560 cm⁻¹ (Strong)
~1565 cm⁻¹ (Strong)
Symmetric COO⁻ Stretch
~1410 cm⁻¹ (Medium)
~1410 cm⁻¹ (Medium)
~1415 cm⁻¹ (Medium)
-CH₃ Bending (Umbrella)
~1380 cm⁻¹ (Weak-Medium)
Absent
~1380 cm⁻¹ (Weak)
C-O Stretch (1° Alcohol)
~1045 cm⁻¹ (Medium)
~1045 cm⁻¹ (Medium)
Absent
Self-Validating Experimental Protocol
Causality of Design: Sodium carboxylate salts are inherently hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch that masks the intrinsic terminal alcohol signal of SHMP. More critically, water's bending mode at ~1640 cm⁻¹ can artificially broaden or shift the asymmetric carboxylate stretch at ~1560 cm⁻¹. Therefore, this protocol integrates a mandatory self-validating moisture check.
Fig 1. Self-validating ATR-FTIR workflow for hygroscopic carboxylate salts.
Step-by-Step Methodology:
Desiccation (The Critical Pre-step): Place the sample in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for a minimum of 24 hours at room temperature. Note: Heating is avoided to prevent potential intramolecular lactonization of the hydroxy acid.
Background Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal using spectroscopic-grade isopropanol. Allow it to evaporate completely. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution to map atmospheric CO₂ and H₂O.
Sample Deposition: Transfer 2–5 mg of the anhydrous powder onto the ATR crystal in a low-humidity environment.
Pressure Application: Lower the ATR anvil to apply standardized pressure. Causality: Consistent pressure ensures uniform optical contact between the crystal and the sample, which is vital for reproducible penetration depth of the evanescent wave.
Spectral Collection: Acquire the spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Self-Validation Check: Inspect the region around 1640 cm⁻¹. If a distinct peak is present, the sample has reabsorbed moisture (water bending mode) (1)[1]. The spectrum must be discarded, and the sample re-desiccated. If absent, proceed to data processing.
Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth.
Advanced Spectral Interpretation & Pitfalls
When comparing these spectra, researchers must account for the physics of the ATR-FTIR technique. The penetration depth of the evanescent wave is wavelength-dependent, meaning lower frequency bands (e.g., the C-O stretch at 1045 cm⁻¹) will appear artificially more intense than higher frequency bands (e.g., the O-H stretch at 3350 cm⁻¹) compared to traditional transmission FTIR. Applying an ATR correction algorithm is mandatory before performing quantitative peak ratio comparisons between SHMP and its analogs.
Furthermore, ensure that baseline correction is applied uniformly across all comparative spectra to prevent artificial shifts in the apparent intensity of the broad hydrogen-bonded hydroxyl region.
References
Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts
The Journal of Physical Chemistry A - ACS Publications
1
Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage
PMC
3
Carboxylate salt – Knowledge and References
Taylor & Francis
2
A Procedural Guide for the Disposal of Sodium 5-hydroxy-2-methylpentanoate and Other Novel Chemical Compounds
For distribution to: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, my primary objective is to empower your research by providing not just materials, but also the critical...
Author: BenchChem Technical Support Team. Date: April 2026
For distribution to: Researchers, scientists, and drug development professionals.
As a Senior Application Scientist, my primary objective is to empower your research by providing not just materials, but also the critical knowledge to use them safely and effectively. This guide addresses the proper disposal of sodium 5-hydroxy-2-methylpentanoate. However, a diligent search of chemical safety databases, including supplier Safety Data Sheets (SDS) and regulatory resources, reveals a critical fact: specific, published disposal protocols for this compound are not available.[1][2]
This is not an uncommon scenario in research and development. When a compound is novel or has limited documentation, we cannot assume a standard disposal procedure. Instead, we must follow a rigorous, principle-based approach to characterize the waste and determine a safe disposal path in collaboration with institutional safety officers. This guide, therefore, provides a comprehensive, step-by-step framework for managing the waste of sodium 5-hydroxy-2-methylpentanoate or any other uncharacterized chemical substance, ensuring regulatory compliance and the safety of all laboratory personnel.[3]
Part 1: Pre-Disposal Hazard Assessment
The foundational principle of laboratory waste management is that a disposal plan must be considered before an experiment begins.[3] If the hazards of a compound are unknown, it must be treated as highly hazardous until data suggest otherwise. The initial assessment falls to the researcher who has the most intimate knowledge of the material.
Step 1: Analysis of Chemical Structure and Synthesis Route
The structure of sodium 5-hydroxy-2-methylpentanoate provides initial clues to its properties.
Sodium Salt of a Carboxylic Acid: This suggests the compound is likely a water-soluble, non-volatile solid. Its aqueous solution may be slightly alkaline due to hydrolysis.
Hydroxyl (-OH) and Alkyl Groups: The presence of these functional groups on a small carbon backbone suggests the compound is likely biodegradable and may have a relatively low order of toxicity, similar to other simple hydroxy acids.[4] However, this is an inference, not a fact, and must be treated with caution.
Synthesis Reactants: Review the SDS of all reactants used in the synthesis. The waste product will contain the target compound as well as unreacted starting materials and byproducts. Their hazards are integral to the hazard profile of the final waste stream.
Step 2: Consultation of Analogous Compound Data
In the absence of direct data, information on structurally similar compounds can be informative, though not definitive. For example, reviewing the SDS for sodium 4-hydroxybenzoate or 5-hydroxydecanoic acid sodium salt might provide insights into potential irritation or environmental effects.[5][6] This data can help in forming a preliminary hazard assessment to present to safety personnel.
Part 2: The Mandatory EHS Consultation
The single most critical step in disposing of an unknown or novel compound is to consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are the final authority on waste disposal and are trained to interpret regulatory requirements from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8] Never dispose of a chemical without explicit EHS approval.[9]
Step 3: Preparing the EHS Dossier
To facilitate an efficient and accurate consultation, compile the following information for your EHS department.
Information Category
Details to Provide
Purpose
Compound Identification
Chemical Name, CAS Number (if known), Chemical Structure
Unambiguously identifies the primary component of the waste.
Waste Stream Composition
List all contents: solvents, buffers, byproducts, unreacted materials.
EHS must evaluate the hazards of the entire mixture, not just the primary compound.
Quantity and Concentration
Estimated total volume and the concentration of the novel compound.
Determines the scale of the disposal and potential hazard level.
Synthesis Information
A balanced chemical reaction scheme.
Informs EHS of potential unreacted hazards and byproducts.
Known Hazard Data
Results of your structural analysis and any data from analogous compounds.
Demonstrates due diligence and provides a starting point for EHS assessment.
Dictates the type of waste container and segregation required.
Experimental Protocol: Waste Characterization for EHS
If the characteristics of the waste are unknown, your EHS officer may request basic analysis. This must only be done with EHS approval and following established safety protocols.[3]
Aqueous Waste Corrosivity Test:
Obtain a representative sample of the aqueous waste in a suitable container inside a fume hood.
Calibrate a pH meter according to the manufacturer's instructions.
Measure and record the pH of the waste sample.
Report the pH to EHS. Waste is typically considered corrosive if the pH is ≤ 2 or ≥ 12.5.[3]
Reactivity Screening:
Review the chemical structure for known reactive functional groups (e.g., azides, peroxides).
To test for water reactivity, EHS may advise cautiously adding a minuscule amount of the waste to water in a controlled environment, observing for gas evolution, heat, or other reactions. This should never be performed without direct EHS guidance. [3]
Part 3: Disposal Procedures and Waste Management
Based on the information you provide, EHS will designate the appropriate waste stream and provide specific instructions. The following are general principles that will likely apply.
Step 4: Waste Segregation and Container Management
Dedicated Container: All waste containing sodium 5-hydroxy-2-methylpentanoate must be collected in a dedicated, sealed, and leak-proof container.[10] Never mix waste from a novel compound with other laboratory waste streams unless explicitly instructed to do so by EHS.[10]
Compatibility: The container must be chemically compatible with all components of the waste. For example, do not store corrosive waste in metal containers.[11]
Labeling: The container must be clearly labeled. Since a standard label does not exist, use a generic hazardous waste label and fill it out completely, listing all chemical constituents and their estimated concentrations. The label must include the words "Hazardous Waste."[11]
Step 5: Common Disposal Pathways
EHS will determine the final disposal route. For a water-soluble, likely low-toxicity substance like sodium 5-hydroxy-2-methylpentanoate, potential pathways include:
Aqueous Hazardous Waste: This is the most common and safest default for unknown substances. The collected waste will be picked up by a licensed hazardous waste contractor for treatment and disposal.[12]
Solid Hazardous Waste: If the compound is in pure, solid form, it should be collected in a sealed, wide-mouth container and labeled for incineration by a licensed facility.[10]
Drain Disposal (Requires Explicit EHS Approval): In the rare event that EHS, based on extensive evaluation, deems the compound non-hazardous and biodegradable, they may authorize disposal of very dilute aqueous solutions down the sanitary sewer.[13] This action must never be taken without specific, written permission from EHS, as it is otherwise a serious regulatory violation. [9][12]
Step 6: Spill and Decontamination Procedures
All materials contaminated with the compound are also considered hazardous waste.
Spill Cleanup: In case of a spill, use an appropriate spill kit to absorb the material. Wear necessary Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[12]
Contaminated Materials: Collect all contaminated items (e.g., gloves, absorbent pads, paper towels) in a sealed bag or container.[10] Label the container as "Solid Waste Contaminated with sodium 5-hydroxy-2-methylpentanoate" and dispose of it through the solid hazardous waste stream.
Container Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., water). This rinsate must be collected and disposed of as hazardous waste.[11]
Logical Workflow for Novel Compound Disposal
The following diagram outlines the decision-making process that must be followed when handling waste from a novel or uncharacterized chemical.
Personal protective equipment for handling sodium 5-hydroxy-2-methylpentanoate
Standard Operating Procedure: PPE and Handling Guidelines for Sodium 5-Hydroxy-2-methylpentanoate As drug development and proteomics methodologies advance, the use of specialized aliphatic hydroxy acid sodium salts—such...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: PPE and Handling Guidelines for Sodium 5-Hydroxy-2-methylpentanoate
As drug development and proteomics methodologies advance, the use of specialized aliphatic hydroxy acid sodium salts—such as sodium 5-hydroxy-2-methylpentanoate (CAS: 2742653-26-3)—has become increasingly prevalent. Frequently utilized as a structural building block or a selectivity enhancer in metal oxide chromatography (MOC) for phosphopeptide enrichment[1], this compound presents specific logistical and safety challenges.
As a Senior Application Scientist, I cannot overstate the importance of treating seemingly benign organic sodium salts with rigorous engineering and administrative controls. This guide provides the definitive procedural framework for safely handling, weighing, and disposing of sodium 5-hydroxy-2-methylpentanoate, ensuring both operator safety and experimental integrity.
Mechanistic Toxicology & Risk Assessment
Before donning Personal Protective Equipment (PPE), we must understand the physicochemical nature of the threat. Sodium 5-hydroxy-2-methylpentanoate is a highly hygroscopic powder[2]. When exposed to ambient humidity, hygroscopic solutes readily absorb atmospheric moisture, which can lead to deliquescence (dissolving in its own absorbed water)[2].
From a safety and operational perspective, handling fine, hygroscopic powders presents two primary risks:
Contact Irritation: If the powder contacts unprotected, naturally moist skin or the mucous membranes of the eyes, the localized exothermic dissolution and osmotic stress can cause mild-to-moderate contact dermatitis and ocular irritation.
Inhalation Hazard: Transferring dry powders inherently creates micro-aerosols. Inhaling these particulates can irritate the respiratory tract.
Therefore, our safety protocol relies on the hierarchy of controls: prioritizing engineering controls (e.g., fume hoods) and administrative controls (e.g., rapid handling techniques) before relying solely on PPE[3][4].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal contact and inhalation, the following PPE matrix must be strictly adhered to when handling this compound[3][4].
PPE Category
Specification
Causality / Scientific Justification
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Prevents fine particulate dust from contacting the moist conjunctiva of the eye, which could trigger localized irritation and tearing. Standard safety glasses are insufficient for powder transfers.
Hand Protection
Disposable Nitrile Gloves (Minimum 4 mil thickness)
Nitrile provides an excellent barrier against organic salts. Gloves must be worn to prevent the hygroscopic powder from adhering to skin moisture[4]. Wash hands immediately after glove removal.
Body Protection
Flame-resistant (FR) or Standard Cotton Lab Coat
Protects street clothing from powder accumulation. The coat must be fully buttoned to ensure no exposed skin on the forearms[4].
Respiratory
N95 Respirator (Conditional)
If a ductless powder hood or fume hood is unavailable, an N95 mask prevents the inhalation of aerosolized particulates during the transfer of the dry powder.
Operational Workflows: Step-by-Step Handling
Because sodium 5-hydroxy-2-methylpentanoate readily absorbs moisture, prolonged exposure to air will compromise the accuracy of your molar mass calculations and degrade the reagent[2]. Every step in this protocol is designed as a self-validating system to minimize atmospheric exposure.
Workflow 1: Safe Weighing and Transfer
Engineering Control Activation: Ensure the analytical balance is located within a standard chemical fume hood with the sash lowered to the appropriate working height (typically 6-18 inches to maintain face velocity)[3].
PPE Verification: Don nitrile gloves, splash goggles, and a lab coat[4].
Container Retrieval: Remove the primary stock container from the desiccator. Do not open the container until the exact moment you are ready to weigh the substance[2].
Rapid Transfer: Using an anti-static micro-spatula, rapidly transfer the required mass into a pre-tared weighing boat or directly into the reaction vessel.
Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing, while rapid transfer minimizes atmospheric water absorption, ensuring stoichiometric accuracy[2].
Resealing: Immediately seal the primary container. If the container features a septum, backfill with dry argon or nitrogen before returning it to the desiccator to preserve the anhydrous state.
Figure 1: Standard operating workflow for handling hygroscopic aliphatic hydroxy acid sodium salts.
Workflow 2: Dissolution and Solution Storage
Solvent Addition: Add your chosen solvent (e.g., ultra-pure water or an organic/aqueous buffer system) directly to the weighed powder while still inside the fume hood.
Agitation: Vortex or sonicate the mixture until complete dissolution is achieved.
Labeling: Label the secondary container with the chemical name, exact concentration, date of preparation, and operator initials[5].
Storage: Store the reconstituted solution at the temperature specified by the manufacturer (typically 2-8°C for aqueous organic salts) to prevent microbial growth or chemical degradation.
Spill Response and Disposal Plan
Small Spill Response (< 50 grams)
Isolate: Stop work, alert personnel in the immediate vicinity, and ensure the fume hood remains on[3].
Containment: Do NOT use water to clean up the dry powder initially. Adding water will dissolve the salt, making the hygroscopic residue sticky and significantly harder to clean.
Collection: While wearing full PPE, gently sweep the powder using a dedicated bench brush and dustpan, or use a HEPA-filtered vacuum explicitly designed for laboratory chemicals.
Decontamination: Once the bulk dry powder is removed, wipe the area with a damp paper towel to dissolve and remove any residual micro-dust.
Disposal: Place all collected powder and contaminated paper towels into a clearly labeled solid hazardous waste container[3].
Disposal Protocols
Solid Waste: Unused or spilled sodium 5-hydroxy-2-methylpentanoate must be disposed of in a sealed, labeled container through your institution's hazardous waste management program. Do not dispose of organic sodium salts in standard municipal trash, as their accumulation can lead to environmental toxicity.
Aqueous Waste: Solutions containing this compound should be collected in dedicated aqueous waste carboys. Ensure chemical compatibility with other waste streams (e.g., avoid mixing organic salts with strong oxidizers or concentrated acids).